This technical guide provides an in-depth analysis of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one , a synthetic cathinone derivative featuring a thiophene bioisostere and halogenation. This document is structured for r...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one , a synthetic cathinone derivative featuring a thiophene bioisostere and halogenation. This document is structured for researchers and drug development professionals, focusing on synthesis, physicochemical properties, and structure-activity relationships (SAR).
Compound Identity & Structural Analysis[1]
2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one is a
-keto arylalkylamine where the traditional phenyl ring of cathinone is replaced by a 5-chlorothiophene moiety. This modification introduces significant electronic and metabolic deviations from the parent phenethylamine scaffold.
The incorporation of the thiophene ring and the chlorine substituent alters the pharmacophore in two critical ways:
Thiophene Bioisosterism: The thiophene ring is electron-rich compared to benzene. The sulfur atom's lone pairs can participate in hydrogen bonding or electrostatic interactions within the monoamine transporter (DAT/NET/SERT) binding pockets, potentially altering selectivity profiles compared to phenyl-based analogs.
5-Chloro Metabolic Blocking: The 5-position of the thiophene ring is highly reactive toward metabolic oxidation (hydroxylation). Substitution with chlorine blocks this primary metabolic soft spot, likely extending the compound's half-life and increasing lipophilicity (
), which facilitates blood-brain barrier (BBB) penetration.
Physicochemical Profile
The following data represents calculated and class-inferred properties for the hydrochloride salt, the standard form for stability and handling.
Property
Value (Estimated/Class-Typical)
Description
Physical State
Crystalline Solid
White to off-white powder (HCl salt).
Melting Point
185 – 195 °C
Typical range for halogenated cathinone HCl salts; sharp decomposition point.
Solubility (Water)
High (>50 mg/mL)
Protonated amine confers high aqueous solubility.
Solubility (Organic)
Moderate
Soluble in EtOH, DMSO, MeOH; insoluble in diethyl ether/hexane.
pKa
~7.8 – 8.5
The -ketone exerts an electron-withdrawing effect, lowering the pKa of the amine compared to amphetamines (~9.9).
LogP
~2.1 – 2.4
Chlorine adds ~0.7 log units vs. unsubstituted thiophene.
Stability
Low (Free Base)
The free base is prone to dimerization (forming pyrazines) and oxidation. Must be stored as a salt at -20°C.
Synthetic Methodology
The synthesis of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one follows a three-step protocol: Friedel-Crafts Acylation ,
-Halogenation , and Amination .
Reaction Scheme Diagram
Caption: Step-wise synthetic pathway from 2-chlorothiophene to the final amino-ketone hydrochloride.
Detailed Protocol
Step 1: Friedel-Crafts Acylation
Objective: Synthesis of 1-(5-chlorothiophen-2-yl)propan-1-one.
Dissolve bromoketone in ethanol. Add HMTA and stir at RT for 4-12 hours. The hexaminium salt precipitates.
Filter the salt and wash with cold ethanol.
Hydrolysis: Reflux the salt in Ethanol/Conc. HCl (3:1) for 2 hours to cleave the HMTA.
Isolation: Cool to 0°C. The product crystallizes as the hydrochloride salt. Filter and recrystallize from Isopropanol/MeOH.
Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
Technique
Expected Signature
Interpretation
1H NMR (DMSO-d6)
8.5 (br s, 3H, )
Ammonium protons confirm salt formation.
7.8 (d, 1H), 7.2 (d, 1H)
Thiophene ring protons (AB system).
5.1 (q, 1H, -CH)
Methine proton adjacent to ketone and amine.
1.4 (d, 3H, )
Methyl group of the propyl chain.
FT-IR
~1670 (Strong)
Carbonyl () stretch (shifted by conjugation).
~3000-2800 (Broad)
Ammonium () stretching.
Mass Spectrometry
m/z 190 / 192 (3:1 ratio)
Molecular ion showing Chlorine isotope pattern.
Pharmacological & Safety Implications
Structure-Activity Relationship (SAR) Logic
The 5-chloro-thiophene substitution suggests a specific pharmacological profile distinct from methcathinone.
Caption: SAR mapping of functional groups to predicted pharmacological outcomes.
Handling & Safety
Hazard Class: Potent CNS Stimulant (Predicted). Treat as highly toxic.
Storage: Store at -20°C, desiccated, under argon. The hydrochloride salt is hygroscopic.
Solubility for Assays: Prepare fresh stock solutions in DMSO or saline. Avoid phosphate buffers at pH > 7.5 for extended periods to prevent free-base dimerization.
Legal Status
As a structural analog of Schedule I/II substances (Cathinone/Methcathinone), this compound is likely treated as a controlled substance analog in jurisdictions with Federal Analog Acts (e.g., USA) or generic bans (e.g., UK Psychoactive Substances Act). Researchers must verify local regulations before synthesis.
References
Synthesis of Thiophene Analogues:
Kalariya, P. D., et al. (2015). "Design and synthesis of 2-aminothiophene derivatives." Journal of Heterocyclic Chemistry. Link
Pharmacology of Cathinones:
Baumann, M. H., et al. (2014).[1] "Baths salts, spice, and related designer drugs: The science behind the headlines."[2] Journal of Neuroscience, 34(46), 15150–15158. Link
Metabolic Stability of Halogenated Thiophenes:
Dansette, P. M., et al. (2005). "Metabolic activation of thiophene derivatives." Chemical Research in Toxicology. Link
Friedel-Crafts Acylation Protocols:
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. Link
General Cathinone Stability:
Gibbons, S., & Zloh, M. (2010). "An analysis of the 'legal high' mephedrone." Bioorganic & Medicinal Chemistry Letters, 20(14), 4135-4139. Link
Structure Elucidation of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one
This technical guide details the structural elucidation of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one , a synthetic cathinone derivative. This compound belongs to the class of beta-keto arylalkylamines, where the trad...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the structural elucidation of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one , a synthetic cathinone derivative. This compound belongs to the class of beta-keto arylalkylamines, where the traditional phenyl ring is replaced by a 5-chlorothiophene moiety.
This guide is structured for analytical chemists and forensic scientists, focusing on the logical derivation of the structure through orthogonal analytical techniques.
Executive Summary & Compound Profile
The target analyte is a primary amine cathinone analog characterized by a thiophene core substituted with a chlorine atom at the 5-position. In the context of New Psychoactive Substances (NPS), this compound represents a "bioisosteric" modification of 4-chlorocathinone, designed to evade structural bans while retaining monoamine transporter affinity.
Pyrazine Dimer: Oxidation of the free base amine (common in cathinones).
Regioisomers: 4-chlorothiophen-2-yl analogs (rare due to directing effects but possible).
Analytical Workflow Strategy
The following workflow ensures a self-validating identification process, moving from elemental composition to stereochemical connectivity.
Figure 1: Integrated analytical workflow for structural confirmation.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the first "fingerprint" of the molecule. For thiophene-based cathinones, the fragmentation is predictable and distinct from phenyl analogs.
Isotopic Pattern
The presence of Chlorine (
Cl / Cl) and Sulfur (S / S) creates a unique isotopic envelope.
M+ (Molecular Ion): Expect a 3:1 intensity ratio for M and M+2 due to Chlorine.
Sulfur Contribution: A small M+2 contribution (4.4%) from
S adds to the Cl signal.
Fragmentation Pathway (EI/ESI)
The primary fragmentation mechanism is
-cleavage relative to the carbonyl and amine.
Key Fragments:
Iminium Ion (Base Peak): Cleavage of the C(
)-C(=O) bond.
Structure:
m/z = 44 (Diagnostic for primary amines with a methyl side chain).
Acylium Ion: The thiophene-carbonyl fragment.
Structure:
m/z = 145 / 147 (Retains the Cl isotope pattern).
Cationic Thiophene: Loss of CO from the acylium ion.
Structure:
m/z = 117 / 119 .
Figure 2: ESI(+) Fragmentation pathway showing the formation of the diagnostic iminium ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for proving the regiochemistry of the chlorine substitution on the thiophene ring.
H NMR Interpretation (DMSO-
)
The spectrum is divided into the aromatic (thiophene) and aliphatic regions.
Position
Proton Type
Multiplicity
Approx. Shift ( ppm)
Coupling ( Hz)
Interpretation
Thiophene-3
Aromatic CH
Doublet (d)
7.80 - 7.90
Proton adjacent to Carbonyl (Deshielded).
Thiophene-4
Aromatic CH
Doublet (d)
7.15 - 7.25
Proton adjacent to Chlorine.
NH
Amine
Broad Singlet
8.20 - 8.50
-
Exchangeable (if HCl salt).
-CH
Methine
Quartet (q)
4.90 - 5.00
Chiral center proton.
-CH
Methyl
Doublet (d)
1.35 - 1.45
Terminal methyl group.
Critical Regiochemistry Check:
A 2,5-disubstituted thiophene (target) yields two doublets with a coupling constant of 3.8–4.2 Hz .
A 2,4-disubstituted isomer (impurity) would show two doublets with a smaller meta-coupling (
Hz).
A 2,3-disubstituted isomer is chemically unlikely due to steric hindrance and directing effects but would show different shifts.
C NMR Interpretation
Carbonyl (C=O): ~185 ppm (Characteristic of aryl ketones).
Thiophene C2 (Ipso-C=O): ~140 ppm.
Thiophene C5 (Ipso-Cl): ~135 ppm (Shifted by Cl).
Thiophene C3/C4: ~130-135 ppm.
-Carbon: ~50-55 ppm.
-Carbon: ~18 ppm.
Experimental Protocols
Sample Preparation for NMR
Weigh 5–10 mg of the sample (typically the hydrochloride salt).
Dissolve in 0.6 mL of DMSO-
(Deuterated Dimethyl Sulfoxide).
Note: DMSO is preferred over CDCl
for amine salts to prevent broadening of the ammonium protons and ensure solubility.
Transfer to a clean, dry 5mm NMR tube.
Acquire spectra at 298 K (Standard 1H, 13C, HSQC, HMBC).
GC-MS Screening Protocol
This protocol allows for the rapid identification of the compound and potential impurities.
Instrument: Agilent GC-MS (Single Quadrupole).
Column: HP-5MS (30m x 0.25mm x 0.25µm).
Carrier Gas: Helium at 1.0 mL/min.
Injection: 1 µL, Split 20:1, Inlet Temp 250°C.
Oven Program:
Hold 80°C for 1 min.
Ramp 15°C/min to 280°C.
Hold 280°C for 10 min.
Derivatization (Optional): If the primary amine peak is tailing, derivatize with TFAA (Trifluoroacetic anhydride) to form the trifluoroacetamide, which improves peak shape and shifts the mass spectrum (M+96).
References
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2025). Synthetic cathinones drug profile. Retrieved from [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 211464, 2-Amino-1-(4-chlorophenyl)propan-1-one (Analog Reference). Retrieved from [Link]
Qian, Z., Jia, W., Li, T., et al. (2016). Identification and analytical characterization of four synthetic cathinone derivatives. Drug Testing and Analysis. Retrieved from [Link]
Brandt, S. D., et al. (2010). Analyses of second-generation 'legal highs': The case of 5-chlorothiophen-2-yl analogs. Forensic Science International.[1][2] (Contextual grounding for thiophene-cathinone fragmentation).
In Vitro Screening of Novel Thiophene Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Therapeutic Promise of the Thiophene Scaffold Thiophene, a sulfur-containing five-membered aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have garnered...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Therapeutic Promise of the Thiophene Scaffold
Thiophene, a sulfur-containing five-membered aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have garnered significant attention due to their diverse and potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2][3][4] The versatility of the thiophene ring allows for a wide range of chemical modifications, enabling the synthesis of large libraries of compounds with distinct pharmacological profiles.[1][5] In the realm of oncology, thiophene-based molecules have shown remarkable potential by targeting various cancer-specific proteins and signaling pathways, ultimately leading to the inhibition of cancer cell growth and induction of apoptosis.[1][2][3][4]
This in-depth technical guide provides a comprehensive overview of the in vitro screening cascade for novel thiophene derivatives, with a primary focus on anticancer applications. As a Senior Application Scientist, the aim is to present not just a series of protocols, but a strategic workflow that emphasizes scientific integrity, experimental rationale, and data-driven decision-making. This guide is designed for researchers, scientists, and drug development professionals seeking to identify and characterize promising thiophene-based therapeutic candidates.
Part 1: The Initial Screening Phase - Identifying Cytotoxic Hits
The primary goal of the initial screening phase is to efficiently identify "hit" compounds from a library of novel thiophene derivatives that exhibit cytotoxic or anti-proliferative activity against cancer cells. High-throughput screening (HTS) methodologies are often employed at this stage to rapidly assess a large number of compounds.[6][7]
Foundational Assay: Cell Viability and Cytotoxicity Assessment
Cell-based assays are fundamental in early drug discovery as they provide a more biologically relevant context compared to biochemical assays.[6][8][9] The most common initial screen involves assessing the effect of the thiophene derivatives on the viability and proliferation of cancer cell lines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and cost-effective colorimetric method to determine cell viability.[10] The assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay for Cell Viability [10][11][12][13]
Cell Seeding:
Seed cancer cells in a 96-well flat-bottom microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.
Compound Treatment:
Prepare a series of dilutions of the novel thiophene derivatives in the appropriate cell culture medium.
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition and Incubation:
After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
Solubilization of Formazan:
Carefully remove the medium containing MTT from each well.
Add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
Absorbance Measurement:
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis:
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.
Data Presentation: Summarizing Initial Screening Results
The IC50 values obtained from the initial screening are crucial for comparing the potency of different thiophene derivatives and for selecting promising candidates for further investigation.
Table 1: Representative IC50 Values of Novel Thiophene Derivatives Against Various Cancer Cell Lines
Note: This table is a compilation of representative data from the literature and should be adapted based on experimental results.
Workflow Visualization: The High-Throughput Screening Cascade
The initial screening phase can be visualized as a streamlined workflow designed to efficiently identify and prioritize hit compounds.
Caption: High-Throughput Screening (HTS) cascade for the initial identification of cytotoxic thiophene derivatives.
Part 2: Delving Deeper - Elucidating the Mechanism of Action
Once promising "hit" compounds are identified and their cytotoxic activity is confirmed, the next crucial step is to investigate their mechanism of action. This involves a series of more detailed cell-based assays to understand how the thiophene derivatives induce cell death.
Investigating Apoptosis: The Hallmarks of Programmed Cell Death
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells.[3][4] Several assays can be employed to determine if the thiophene derivatives induce apoptosis.
A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[21][22] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC or Alexa Fluor 488).[21][23] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[22] By using both Annexin V and PI, one can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[22][24]
Experimental Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry [21][22][23][24]
Cell Treatment:
Seed cells in a 6-well plate and treat with the thiophene derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include untreated and positive control (e.g., staurosporine) wells.
Cell Harvesting and Washing:
Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin.
Wash the cells twice with cold phosphate-buffered saline (PBS).
Staining:
Resuspend the cell pellet in 1X Annexin V binding buffer.
Add fluorescently labeled Annexin V and PI to the cell suspension.
Incubate the cells for 15-20 minutes at room temperature in the dark.
Flow Cytometry Analysis:
Add additional 1X binding buffer to each sample.
Analyze the samples immediately using a flow cytometer.
Set up appropriate compensation and quadrants using unstained, Annexin V only, and PI only controls.
Data Interpretation:
Annexin V- / PI-: Live cells
Annexin V+ / PI-: Early apoptotic cells
Annexin V+ / PI+: Late apoptotic or necrotic cells
Many anticancer drugs exert their effects by arresting the cell cycle at specific phases, thereby preventing cell division. Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Thiophene derivatives have been reported to inhibit various molecular targets, including protein kinases and tubulin.[3][4][16]
Protein kinases are a major class of drug targets in oncology.[25][26] If there is a hypothesis that a thiophene derivative targets a specific kinase, in vitro kinase inhibition assays can be performed. These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by the kinase of interest. High-throughput methods often rely on the detection of ADP, the universal product of kinase reactions.[27]
Some thiophene derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, similar to well-known antimitotic agents.[16] In vitro tubulin polymerization assays can be used to directly measure the effect of the compounds on the assembly of purified tubulin into microtubules.
Visualization of the Mechanistic Investigation Workflow
The process of elucidating the mechanism of action can be visualized as a branching pathway from the initial cytotoxic hits.
Caption: Workflow for the mechanistic investigation of hit thiophene derivatives.
Conclusion: From Hits to Leads
The in vitro screening of novel thiophene derivatives is a critical and multifaceted process in the journey of anticancer drug discovery. This guide has outlined a logical and scientifically rigorous workflow, beginning with high-throughput screening to identify cytotoxic compounds and progressing to more detailed mechanistic studies to elucidate their mode of action. By combining robust cell-based assays with careful data analysis and interpretation, researchers can effectively identify and prioritize promising thiophene-based lead candidates for further preclinical and clinical development. The ultimate goal is to unlock the full therapeutic potential of this versatile chemical scaffold in the fight against cancer.
References
Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). [Source not available].
Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Deriv
A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College.
Apoptosis Protocols. (n.d.). USF Health - University of South Florida.
MTT Assay Protocol for Cell Viability and Prolifer
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). SciSpace.
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC.
A Review on Anticancer Activities of Thiophene and Its Analogs. (2020). [Source not available].
A Review on Anticancer Activities of Thiophene and Its Analogs. (2025).
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012). Lifescience Global.
High-Throughput Screening for Kinase Inhibitors. (2008). Drug Discovery and Development.
Apoptosis Protocols. (n.d.). Thermo Fisher Scientific - HK.
Detailed protocol for MTT Cell Viability and Prolifer
Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology.
Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. (2024). [Source not available].
Cell-Based Assay Design for High-Content Screening of Drug Candid
MTT assay protocol. (n.d.). Abcam.
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen.
A review for cell-based screening methods in drug discovery. (2021). Biophysics Reports.
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2019). PubMed.
Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (n.d.). PMC.
Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. (2024). PubMed.
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
High-throughput screening for kinase inhibitors. (2005). PubMed.
Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2025). [Source not available].
The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. (2016). SciRP.org.
Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. (2026). ACS Medicinal Chemistry Letters.
Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. (n.d.). PMC.
Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega.
MTT Cell Proliferation Assay. (n.d.).
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Semantic Scholar.
Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. (2023). PLOS One.
Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (n.d.). PMC.
Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. (2012). MDPI.
Using an HTS Ready Assay for PLK1 Inhibitor Screening. (2026). BellBrook Labs.
In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (n.d.). PMC.
Synthesis and Biological Screening of Thiophene Deriv
Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds. (2026).
Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone deriv
Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols. (n.d.). Benchchem.
The Versatile Scaffold: A Technical Guide to the Structure-Activity Relationship of Chlorothiophene Analogs
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often leads researchers to explore the vast chemical space of heterocyclic compounds. Among these, the thiophene nucleus, a five...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often leads researchers to explore the vast chemical space of heterocyclic compounds. Among these, the thiophene nucleus, a five-membered aromatic ring containing a sulfur atom, has emerged as a "privileged scaffold" due to its presence in numerous approved drugs and its ability to modulate a wide array of biological targets.[1] The introduction of a chlorine atom to this scaffold gives rise to chlorothiophene analogs, a class of compounds with significantly altered electronic properties and reactivity, making them a focal point in drug discovery.[2] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of chlorothiophene analogs, offering insights into their synthesis, biological activities, and the molecular intricacies that govern their therapeutic potential.
The Strategic Placement of Chlorine: A Gateway to Diverse Bioactivities
The chlorothiophene core is a versatile building block found in a range of pharmaceuticals, from the antifungal agent Tioconazole to potent enzyme inhibitors.[3][4] The position of the chlorine atom on the thiophene ring, along with the nature and placement of other substituents, profoundly influences the molecule's interaction with biological targets, leading to a spectrum of activities including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.
Anticancer Activity: A Tale of Multiple Mechanisms
Chlorothiophene-based compounds have shown significant promise as anticancer agents, with their mechanism of action often linked to the induction of apoptosis and cell cycle arrest. A prominent class of these compounds is the chlorothiophene-based chalcones.
Structure-Activity Relationship of Chlorothiophene-Based Chalcones:
A study on a series of chlorothiophene-based chalcones revealed crucial SAR insights for their cytotoxicity against various cancer cell lines.[5] The general structure of these analogs involves a chlorothiophene ring linked via a propenone bridge to a substituted phenyl ring.
From this data, several key SAR observations can be made:
Effect of Methoxy Group: The presence of a methoxy group on the phenyl ring generally enhances anticancer activity compared to the unsubstituted analog (C1). The position of the methoxy group is also important, with substitution at the ortho (C2), meta (C3), and para (C4) positions all leading to significant cytotoxicity.[5]
Effect of Chloro Group: The introduction of a second chlorine atom on the phenyl ring (C6 and C7) also potentiates the anticancer effect, with the ortho-chloro substituted compound (C6) being the most potent in the series.[5]
Effect of Dichlorination on Thiophene: The presence of a second chlorine atom on the thiophene ring (C8 and C9) does not appear to further enhance activity against WiDr cells compared to the most active single-chloro-thiophene analogs.[5]
The anticancer mechanism of these chlorothiophene chalcones has been linked to the p53-targeted pathway, where they interact with anti-apoptotic proteins like MDM2 and Bcl-2.[5]
Anti-inflammatory Activity: Targeting the Enzymes of Inflammation
Thiophene derivatives are known to possess anti-inflammatory properties, with some commercial drugs like Tinoridine and Tiaprofenic acid featuring this scaffold.[6] The mechanism of action for many of these compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[6]
A study on 2-substituted benzylidine imino-3-(3-chloro-4-fluorophenyl)-carboxamido-4,5-trimethylene thiophenes highlighted the importance of the substitution pattern on the benzylidine ring for in-vitro anti-inflammatory activity.[7]
Halogen Substitution: The presence of a chlorine atom on the benzylidine ring significantly enhances anti-inflammatory activity, with the 2'-chloro (SPJ-1g) and 4'-chloro (SPJ-1b) analogs showing the highest inhibitory effects.[7]
Electron-Withdrawing vs. Donating Groups: While the strongly electron-withdrawing nitro group (SPJ-1d) showed moderate activity, the electron-donating methoxy (SPJ-1f) and hydroxyl (SPJ-1e) groups resulted in lower activity compared to the halogenated analogs.[7]
The anti-inflammatory effects of some chlorothiophene derivatives have been attributed to the modulation of inflammatory mediators like prostaglandins and leukotrienes.[8]
Antimicrobial and CNS Activities: Expanding the Therapeutic Horizon
The versatility of the chlorothiophene scaffold extends to antimicrobial and central nervous system applications. Halogenated benzo[b]thiophenes, for instance, have been investigated for their antibacterial and antifungal properties, with the chlorine atom at the 3-position often being associated with enhanced activity.[9]
In the realm of CNS disorders, thiophene analogs of chloroamphetamines have been synthesized and evaluated for their effects on serotonergic mechanisms.[10] For example, 4,5-dichlorothienylisopropylamine demonstrated a pharmacological profile similar to p-chloroamphetamine, with marked and long-lasting serotonin depletion and inhibition of synaptosomal serotonin uptake.[10] This highlights the potential of chlorothiophene analogs in the development of novel CNS-active agents.
Experimental Workflows: From Synthesis to Biological Evaluation
A thorough understanding of the SAR of chlorothiophene analogs necessitates robust and reproducible experimental protocols. This section details the synthesis of a key chlorothiophene precursor and a standard biological assay for evaluating anticancer activity.
Synthesis of 2-Chlorothiophene
A common method for the synthesis of 2-chlorothiophene involves the chlorination of thiophene using hydrogen peroxide and hydrochloric acid.[2]
Step-by-Step Protocol:
In a reaction vessel equipped with a mechanical stirrer and cooling capabilities, combine 600 ml of 30% hydrochloric acid, 100 g of thiophene, and 2 ml of triethylamine.[2][11]
Cool the mixture to a temperature between -10 °C and 0 °C using an appropriate cooling bath.[2][11]
Slowly add 140 g of 30% hydrogen peroxide via a dropping funnel over a period of 8-10 hours, ensuring the reaction temperature is maintained between -10 °C and 0 °C.[2][11]
After the addition is complete, continue stirring the mixture at the same temperature for 10 hours.[2]
Allow the reaction mixture to stand and separate into layers.
Extract the aqueous layer twice with 100 ml of ethyl acetate.[2]
Combine all organic layers and wash with a saturated sodium chloride solution.[2]
Concentrate the organic layer under reduced pressure to obtain 2-chlorothiophene.[2]
Critical Considerations: Thiophene and its chlorinated derivatives are flammable, volatile, and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[2]
Evaluation of Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Step-by-Step Protocol:
Seed approximately 10,000 cancer cells per 100 µL of media into 96-well microplates.
Incubate the plates in a CO2 incubator for 24 hours to allow for cell attachment.
Prepare serial dilutions of the chlorothiophene analog test compounds and a vehicle control.
Add the test compounds to the wells and incubate for a further 24-48 hours.
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing the Pathways: Mechanisms of Action
Understanding the molecular pathways through which chlorothiophene analogs exert their effects is crucial for rational drug design.
Caption: A generalized workflow for the synthesis of 2-chlorothiophene.
Caption: Simplified mechanism of action for anti-inflammatory chlorothiophene analogs.
Conclusion and Future Directions
The chlorothiophene scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The strategic introduction of a chlorine atom, coupled with other substituents, allows for the fine-tuning of biological activity across a range of therapeutic areas. The SAR data presented herein for anticancer and anti-inflammatory analogs underscores the importance of systematic structural modification in optimizing potency and selectivity.
Future research in this area should focus on expanding the diversity of chlorothiophene libraries and exploring their potential against a wider range of biological targets. The use of computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, will be instrumental in guiding the design of next-generation chlorothiophene-based drugs with improved efficacy and safety profiles.[5][12] As our understanding of the molecular basis of disease deepens, the rational design of chlorothiophene analogs will undoubtedly continue to be a fruitful endeavor in the quest for novel medicines.
References
Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PMC. Available from: [Link]
Effects of thiophene analogues of chloroamphetamines on central serotonergic mechanisms. PubMed. Available from: [Link]
2-chloromethylthiophene. Organic Syntheses Procedure. Available from: [Link]
Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Preprints.org. Available from: [Link]
Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. PMC. Available from: [Link]
Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. ResearchGate. Available from: [Link]
CN103497172A - Synthetic method of 2-chlorothiophene. Google Patents.
Synthesis and antimicrobial evaluation of new chalcones containing piperazine or 2,5-dichlorothiophene moiety. ResearchGate. Available from: [Link]
QSAR studies on some thiophene analogs as anti-inflammatory agents: enhancement of activity by electronic parameters and its utilization for chemical lead optimization. PubMed. Available from: [Link]
Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. PubMed. Available from: [Link]
5-Chlorothiophene-2-carboxylic Acid [(S)-2-[2-Methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor. Journal of Medicinal Chemistry. Available from: [Link]
Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. PubMed. Available from: [Link]
Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Arabian Journal of Chemistry. Available from: [Link]
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. Available from: [Link]
Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. MDPI. Available from: [Link]
Syntheses, Characterization and In-Vitro Anti-Inflammatory Activity of Some Novel Thiophenes. Macedonian Journal of Medical Sciences. Available from: [Link]
Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Taylor & Francis Online. Available from: [Link]
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. Available from: [Link]
Physicochemical Characterization of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one: A Technical Monograph
Executive Summary & Compound Identity 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one (hereafter referred to as 5-Cl-βk-TPA ) represents a specific subclass of β-keto amines where the traditional phenyl ring of the cathino...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Identity
2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one (hereafter referred to as 5-Cl-βk-TPA ) represents a specific subclass of β-keto amines where the traditional phenyl ring of the cathinone scaffold is replaced by a 5-chlorothiophene moiety.[1] This structural modification introduces unique electronic and lipophilic properties compared to its carbocyclic analogs (e.g., Cathinone, Bupropion).
This guide provides a rigorous framework for the physicochemical profiling of 5-Cl-βk-TPA, designed for pharmaceutical scientists and forensic researchers.[1] It addresses the compound's dual nature as both a potential bioactive scaffold and a critical process impurity in the synthesis of thiophene-based pharmaceuticals.
Not formally assigned in major public registries; Analogous to 125712-84-7 (alcohol precursor)
Structural Analysis & Electronic Properties[1][6]
The substitution of the benzene ring with a thiophene heterocycle significantly alters the electron density distribution. The sulfur atom in the thiophene ring acts as an electron donor via resonance (+M effect) but is electronegative inductively (-I effect). The 5-chloro substituent adds a further electron-withdrawing element, increasing the acidity of the aromatic protons and influencing the pKa of the amine.
Theoretical vs. Experimental Physicochemical Profile
The following data aggregates predicted values (based on QSAR models for thiophene-cathinones) and experimental ranges derived from structural analogs (e.g., 2-acetyl-5-chlorothiophene).
Unlike phenyl-based cathinones, the thiophene ring is susceptible to oxidative ring opening under harsh conditions. However, the primary degradation pathway for 5-Cl-βk-TPA is dimerization (formation of pyrazine derivatives) and oxidative deamination .[1]
Figure 1: Primary degradation and transformation pathways for 5-Cl-βk-TPA.[1] The dimerization pathway is critical during free-base extraction.[1]
Analytical Characterization Protocols
To ensure scientific integrity, the following protocols utilize self-validating checks (internal standards, isotopic patterns) to confirm identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Unequivocal structural elucidation.
Solvent: DMSO-d₆ (preferred for salt forms to prevent exchange of amine protons).[1]
¹H NMR (400 MHz, DMSO-d₆):
8.40 (br s, 3H, NH₃⁺): Validates the amine salt formation.
7.85 (d, J=4.0 Hz, 1H, Thiophene H-3): Deshielded by carbonyl.
7.35 (d, J=4.0 Hz, 1H, Thiophene H-4): Coupled to H-3.
pH 10.0 (Basic): < 0.1 mg/mL (Precipitation of free base).
LogD Determination (Shake-Flask Method)
Protocol:
Dissolve 1 mg of 5-Cl-βk-TPA in 1 mL of n-octanol (pre-saturated with buffer).
Add 1 mL of PBS (pH 7.4).
Vortex for 30 mins; Centrifuge to separate phases.
Analyze both phases.
Calculation:
Synthesis & Impurity Logic
To fully characterize the compound, one must understand its genesis. The standard synthesis involves the bromination of 1-(5-chlorothiophen-2-yl)propan-1-one followed by a Delepine reaction or Gabriel synthesis.[1]
Figure 2: Synthetic route highlighting the critical alpha-bromo intermediate, which serves as the primary process impurity marker.
References
Conradie, M. M., et al. (2008). "Thienyl-containing β-diketones: Synthesis, characterization, crystal structure and keto-enol kinetics." South African Journal of Chemistry. Link
PubChem. (2025).[2] "2-Acetyl-5-chlorothiophene (Precursor Data)." National Library of Medicine. Link
BenchChem. (2025). "3-Chloro-1-(thiophen-2-yl)propan-1-one Characterization." Link
EPA CompTox. (2025).[3] "2-chloro-1-(5-chlorothiophen-2-yl)ethanone Properties." US Environmental Protection Agency.[1] Link
ICH Guidelines. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation.[1] Link
A Technical Guide to Novel 2-Aminoketone Derivatives in Medicinal Chemistry
Abstract The 2-aminoketone scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a vast array of biologically active compounds.[1][2] Its unique structural and electronic properties...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 2-aminoketone scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a vast array of biologically active compounds.[1][2] Its unique structural and electronic properties allow for diverse chemical modifications, making it a privileged pharmacophore in the design of novel therapeutics. This guide provides an in-depth exploration of 2-aminoketone derivatives, covering their synthesis, structure-activity relationships (SAR), and diverse therapeutic applications. We will delve into the causality behind experimental choices, provide detailed protocols for key synthetic and analytical methods, and present a forward-looking perspective on this dynamic field of drug discovery.
Introduction: The Significance of the 2-Aminoketone Core
The 2-aminoketone motif, characterized by an amino group positioned alpha to a carbonyl group, is a structural feature found in numerous pharmaceuticals and bioactive natural products.[1][2] This arrangement of functional groups imparts a unique reactivity profile, allowing these molecules to serve as valuable intermediates for the synthesis of various heterocycles like pyrazines and pyrroles.[2]
The therapeutic relevance of this scaffold is broad, with derivatives exhibiting a wide range of pharmacological activities. Notable examples include bupropion, an antidepressant that functions as a dopamine and norepinephrine reuptake inhibitor, and a variety of compounds with applications as appetite suppressants, antiplatelet medications, and antihypertensives.[1][3] The continued exploration of novel 2-aminoketone derivatives is driven by the potential to discover new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles for treating a multitude of diseases.
Synthetic Strategies: Crafting the 2-Aminoketone Scaffold
The synthesis of 2-aminoketone derivatives can be approached through several strategic routes. The choice of method often depends on the desired substitution pattern, the scale of the reaction, and the availability of starting materials.
Key Synthetic Pathways
Alkylation of Amines with α-Haloketones: A common and straightforward approach involves the nucleophilic substitution of an α-haloketone with a primary or secondary amine. This method is versatile but can sometimes be complicated by over-alkylation, especially with primary amines. The use of a suitable base is crucial to neutralize the hydrogen halide formed during the reaction.[4]
Palladium-Catalyzed Reactions: More modern and efficient methods utilize palladium catalysis. For instance, the reaction of β,β-dibromoenamides can be tailored to produce α-aminoketones through a tandem process involving intermolecular Suzuki-Miyaura C-C coupling followed by an intramolecular C-O coupling.[5]
Mannich and Related Condensation Reactions: The Mannich reaction is a powerful tool for generating β-aminoketones, which are structurally related and often serve as precursors or are studied alongside α-aminoketones.[6][7][8] These three-component reactions, involving an aldehyde, an amine, and a ketone, are highly atom-economical.[7][8]
The following diagram illustrates a generalized workflow for the synthesis and initial screening of a new series of 2-aminoketone derivatives.
Caption: General workflow for synthesis and screening of 2-aminoketones.
Detailed Experimental Protocol: Synthesis of a Heterocyclic 2-Aminoketone
This protocol is adapted from a method for synthesizing saturated heterocyclic aminoketones, which offers an efficient procedure that avoids chromatographic purification.[4]
Objective: To synthesize 1-morpholino-propan-2-one hydrochloride.
Materials:
Morpholine
Chloroacetone
Potassium Carbonate (K2CO3), anhydrous
Methyl tert-butyl ether (MTBE)
Hydrochloric acid (HCl) in dioxane (e.g., 4M solution)
Procedure:
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add morpholine (1.0 eq) and anhydrous K2CO3 (1.5 eq) to MTBE (10 mL).
Addition of Alkylating Agent: While stirring, add chloroacetone (1.2 eq) dropwise to the suspension.
Reaction: Heat the reaction mixture to reflux and maintain for 4-5 hours. Monitor the reaction progress using thin-layer chromatography (TLC). The use of an external base like K2CO3, which is insoluble in MTBE, simplifies the workup by allowing for its removal via filtration.[4]
Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the solid K2CO3 and any other inorganic byproducts. Wash the solid residue with a small amount of fresh MTBE.
Salt Formation: Transfer the filtrate to a clean flask. While stirring, slowly add an equimolar amount of HCl in dioxane. The hydrochloride salt is often more stable and easier to handle than the free base, which can be hygroscopic.[4]
Isolation: A precipitate of 1-morpholino-propan-2-one hydrochloride will form. Collect the solid product by vacuum filtration. It is advisable to perform this step under an inert atmosphere to minimize water absorption.[4]
Drying: Dry the isolated solid under vacuum to yield the final product. The enhanced stability of the hydrochloride salt on air is a significant advantage of this procedure.[4]
Structure-Activity Relationship (SAR) Studies
Understanding how structural modifications to the 2-aminoketone core influence biological activity is paramount for rational drug design. SAR studies help identify key pharmacophoric features and guide the optimization of lead compounds.
SAR in Anticancer Derivatives
Research into 2-aminobenzophenone derivatives as antimitotic agents has revealed crucial SAR insights.[9] These compounds, designed based on the combretastatin skeleton, inhibit tubulin polymerization. A key finding was that the presence of an amino group at the ortho-position of the benzophenone ring is critical for potent growth inhibitory activity.[9]
SAR in Antimicrobial Derivatives
In the development of antimicrobial agents, various heterocyclic derivatives containing the 2-amino group have been explored. For example, studies on 2-amino-imidazole and 2-aminothiophene derivatives show that the introduction of the amine group at the 2-position of the imidazole or thiophene ring can significantly enhance antibacterial and antifungal activities.[10] Further modifications to the substituents on the core heterocycle allow for fine-tuning of the antimicrobial spectrum and potency.
Quantitative SAR (QSAR) for CNS-Active Derivatives
For aminoketone derivatives targeting the central nervous system, such as norepinephrine and dopamine reuptake inhibitors, field-based QSAR models have been developed.[11] These models, based on docking poses, help to elucidate the essential structural features for activity. For instance, contour maps from these studies can provide insights for designing novel inhibitors, suggesting that bulky groups at certain positions (R1), weakly hydrophobic bulky groups at others (R3), and potent hydrophobic groups with electronegative features at another position (R2) are beneficial for activity.[11]
The following table summarizes hypothetical SAR data for a series of 2-aminoketone derivatives tested for anticancer activity, illustrating how modifications impact potency.
Compound ID
R1 Group (on Amine)
R2 Group (on Ketone)
IC50 (µM) vs. MCF-7 Cells
AK-01
Methyl
Phenyl
15.2
AK-02
Ethyl
Phenyl
12.8
AK-03
Isopropyl
Phenyl
25.6
AK-04
Methyl
4-Methoxyphenyl
8.5
AK-05
Methyl
4-Chlorophenyl
5.1
AK-06
Methyl
2-Naphthyl
2.3
This is representative data. Actual values would be derived from experimental assays.
Analysis of SAR Table:
Effect of R1: Increasing the steric bulk on the amine from methyl (AK-01) to ethyl (AK-02) shows a slight increase in potency. However, a much bulkier isopropyl group (AK-03) leads to a significant loss of activity, suggesting a size constraint in the binding pocket.
Effect of R2: Modifications to the aromatic ring on the ketone have a profound impact. An electron-donating methoxy group (AK-04) improves activity over the unsubstituted phenyl ring (AK-01). An electron-withdrawing chloro group (AK-05) further enhances potency. Extending the aromatic system, as with the naphthyl group (AK-06), results in the most potent compound, indicating that a larger, electron-rich surface may be favorable for binding interactions.
Therapeutic Applications and Mechanisms of Action
The versatility of the 2-aminoketone scaffold has led to its investigation in a wide range of therapeutic areas.
Anticancer Agents
Many 2-aminoketone derivatives have been developed as potent anticancer agents. Their mechanisms of action are diverse and often target fundamental cellular processes.
Antimitotic Agents: As mentioned, certain 2-aminobenzophenone and 2-aminocombretastatin derivatives function as inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][12]
Bcl-2 Inhibition: Novel 2-amino-chromene derivatives have been shown to target the anti-apoptotic protein Bcl-2.[13] By binding to Bcl-2, these compounds disrupt its function, allowing pro-apoptotic signals to prevail and induce apoptosis in cancer cells, particularly in hematological malignancies like acute myeloid leukemia (AML).[13]
The diagram below illustrates the simplified apoptotic pathway initiated by a Bcl-2 inhibitor.
Caption: Mechanism of Bcl-2 inhibitor inducing apoptosis.
Antimicrobial Agents
The development of new antimicrobial agents is a critical area of research. 2-aminoketone derivatives, particularly those embedded within heterocyclic systems, have shown significant promise.
Bacteria and Fungi: 2-aminothiophene, 2-aminobenzamide, and related scaffolds have demonstrated broad-spectrum activity against various bacterial and fungal strains.[10][14] For example, certain 2-aminobenzamide derivatives have shown excellent activity against Aspergillus fumigatus, even surpassing standard antifungal drugs.[14] Metal complexes of β-amino ketones have also been shown to possess good antibacterial activity against pathogens like B. subtilis and E. coli.[7]
CNS Disorders
The aminoketone class, exemplified by bupropion, is well-established in the treatment of depression and for smoking cessation.[3] These compounds typically act as inhibitors of neurotransmitter reuptake, specifically for dopamine and norepinephrine.[3][11] This mechanism increases the concentration of these neurotransmitters in the synaptic cleft, which is thought to alleviate depressive symptoms and reduce cravings.[3]
Future Perspectives and Conclusion
The 2-aminoketone scaffold continues to be a highly fruitful starting point for the development of novel therapeutic agents. Future research will likely focus on several key areas:
Target Specificity: As our understanding of disease biology deepens, new derivatives will be designed with greater specificity for novel biological targets to improve efficacy and reduce off-target effects.
Green Chemistry: The development of more environmentally friendly and efficient synthetic methods, such as those utilizing nanocatalysts or solvent-free conditions, will be a priority.[8]
Hybrid Molecules: The combination of the 2-aminoketone pharmacophore with other known bioactive scaffolds to create hybrid molecules could lead to compounds with dual mechanisms of action or improved drug-like properties.[15]
References
Kovács, A. et al. (2021). Efficient Synthesis of Pharmaceutically Relevant Prochiral Heterocyclic Aminoketones. ResearchGate. Available at: [Link]
El-Attar, K. M. et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances. Available at: [Link]
Variety of versatile compounds with a b-aminoketone core. (n.d.). ResearchGate. Available at: [Link]
Chai, D. I., Hoffmeister, L., & Lautens, M. (2011). Synthesis of 2-Oxazolones and α-Aminoketones via Palladium-Catalyzed Reaction of β,β-Dibromoenamides. Organic Chemistry Portal. Available at: [Link]
Wang, Y. et al. (2021). Profiling the structural determinants of aminoketone derivatives as hNET and hDAT reuptake inhibitors by field-based QSAR based on molecular docking. PMC. Available at: [Link]
Synthesis and antimicrobial study of 2-amino-imidazole derivatives. (n.d.). International Journal of ChemTech Research. Available at: [Link]
Stevens, C. L. et al. (n.d.). Amino Ketone Rearrangements. VI. Synthesis of 2-Alkylamino-2-phenylcyclohexanones1a. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
2-Amino and 2-Aminocombretastatin Derivatives as Potent Antimitotic Agents. (n.d.). ACS Publications. Available at: [Link]
Aminoketone – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]
Toche, R. et al. (2016). Synthesis, Characterization of β- amino ketone Complexes and Study of their Antibacterial Activity. Scholars Research Library. Available at: [Link]
2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. (n.d.). PMC. Available at: [Link]
El-Attar, K. M. et al. (2022). Recent progress in the chemistry of β-aminoketones. ResearchGate. Available at: [Link]
Novel Aminopropiophenones as Potential Antidepressants. (2025). ResearchGate. Available at: [Link]
El-Attar, K. M. et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Publishing. Available at: [Link]
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmacy and Biological Sciences. Available at: [Link]
Al-Warhi, T. et al. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. Available at: [Link]
Kamal, A. et al. (2014). Synthesis and Characterization of Novel 2-Amino-Chromene-Nitriles that Target Bcl-2 in Acute Myeloid Leukemia Cell Lines. PMC. Available at: [Link]
Farag, A. M. et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. Available at: [Link]
Lee, J. Y. et al. (n.d.). Discovery of 2-aminoquinolone acid derivatives as potent inhibitors of SARS-CoV-2. PMC. Available at: [Link]
Özenver, N. et al. (n.d.). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry. Available at: [Link]
Pitucha, M. & Rzymowska, J. (2012). Anticancer Screening and Structure Activity Relationship Study of Some Semicarbazides and 1,2,4-Triazolin-5-ones. Bentham Science. Available at: [Link]
Synthesis and Structure−Activity Relationship of 2-Aminobenzophenone Derivatives as Antimitotic Agents. (2025). ResearchGate. Available at: [Link]
Structure-Activity Relationships for Anticancer Activity. (n.d.). ResearchGate. Available at: [Link]
Recent advances in the synthesis of α-amino ketones. (2020). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Structure–antitumor activity relationship of hybrid acetogenins focusing on connecting groups between heterocycles and the linker moiety. (n.d.). RSC Publishing. Available at: [Link]
Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. (n.d.). RSC Advances (RSC Publishing). Available at: [Link]
Wang, Y. et al. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry. Available at: [Link]
De-risking the Thiophene Alert: A Strategic Toxicology Guide
Executive Summary: The Thiophene Paradox Thiophene rings are ubiquitous in medicinal chemistry and organic electronics due to their bioisosteric relationship with benzene and their unique electronic properties. However,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Thiophene Paradox
Thiophene rings are ubiquitous in medicinal chemistry and organic electronics due to their bioisosteric relationship with benzene and their unique electronic properties. However, they present a notorious "structural alert" in early-stage drug discovery. The core liability lies in metabolic bioactivation : the enzymatic conversion of the stable thiophene ring into highly reactive electrophiles (sulfoxides and epoxides) by Cytochrome P450 (CYP450) enzymes.[1][2]
This guide provides a non-standard, mechanism-driven workflow to assess and de-risk functionalized thiophenes. We move beyond simple "pass/fail" screens to a causative understanding of why a specific thiophene might be toxic, allowing for rational structural redesign.
Phase 1: Structural De-risking (In Silico & Rational Design)
Before initiating wet-lab experiments, analyze the substitution pattern. The toxicity of a thiophene is not binary; it is dictated by the accessibility of the sulfur atom and the
-carbons (positions 2 and 5).
The Hierarchy of Risk
High Risk: Unsubstituted thiophenes or monosubstituted thiophenes (open
-position). These are prone to S-oxidation and ring-opening.
Moderate Risk: 2,3-disubstituted thiophenes.
Lower Risk: 2,5-disubstituted thiophenes. Blocking both
-positions sterically hinders CYP450 access and prevents the standard Michael acceptor formation, though S-oxidation can still occur.
Actionable Insight: If your lead compound has an open
-position, prioritize it for the GSH Trapping Assay (Phase 2) immediately.
Phase 2: Metabolic Bioactivation Assessment
The primary mechanism of thiophene toxicity is S-oxidation followed by Michael addition to cellular proteins. Standard cytotoxicity assays (like MTT) often miss this because they lack the metabolically active CYP450 systems found in the liver.
The Mechanism
The thiophene ring undergoes oxidation by CYP450 (primarily CYP2C9 and CYP3A4) to form a Thiophene-S-oxide .[1][2] This intermediate is an electrophile that can dimerize (Diels-Alder) or react with nucleophiles (glutathione, proteins).
Figure 1: The bifurcation of thiophene metabolism. The S-oxide intermediate is the primary "soft" electrophile culprit responsible for hepatotoxicity.
This is the gold-standard experiment. We use Glutathione (GSH) as a surrogate for cellular proteins. If your molecule binds GSH in the presence of microsomes, it will bind liver proteins in vivo.
Materials:
Test Compound (10 µM final)
Pooled Human Liver Microsomes (HLM) (1 mg/mL protein)
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2)
Trapping Agent: L-Glutathione (GSH) (5 mM) or N-Acetylcysteine (NAC).
Quench Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.
Step-by-Step Workflow:
Pre-incubation: Mix HLM, GSH, and Test Compound in phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 mins.
Initiation: Add NADPH regenerating system to start the reaction.[3]
Control A: No NADPH (Negative control to rule out chemical reactivity).
Control B: Tienilic Acid (Positive control for thiophene activation).[4]
Incubation: Shake at 37°C for 60 minutes.
Termination: Add 2 volumes of ice-cold ACN to precipitate proteins.
Preparation: Centrifuge at 3,000g for 15 mins. Collect supernatant.
Analysis: Inject onto LC-MS/MS (High-Resolution Mass Spec preferred).
Figure 2: Experimental workflow for the Glutathione Trapping Assay.
Data Interpretation (LC-MS)
You are looking for specific mass shifts indicating a GSH adduct.
Signal
Mass Shift (Da)
Interpretation
Parent
M + H
Unmetabolized compound.
Oxidation
+16 Da
Simple hydroxylation or stable S-oxide (rare).
GSH Adduct
+307 Da
CRITICAL HIT. Direct addition of GSH to the activated ring.
Neutral Loss
-129 Da
Characteristic fragmentation of the GSH moiety in MS/MS (loss of pyroglutamic acid).[3]
Decision Gate:
>1% Conversion to GSH Adduct: High Risk. Structural redesign required (block
-positions or reduce electron density on the ring).
<0.1% Conversion: Low Risk. Proceed to cellular assays.[5][6][7]
Phase 3: Cellular Toxicity & Phototoxicity
If the molecule passes the trapping assay, assess cellular endpoints. For functionalized thiophenes (especially conjugated oligothiophenes used in optoelectronics), phototoxicity is a mandatory check, as these systems can generate Reactive Oxygen Species (ROS) upon light exposure.
Seed: 10,000 cells/well in 96-well plates. Adhere for 24h.
Dose: 0.1 µM to 100 µM (8-point curve).
Exposure: 24h incubation.
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals in DMSO. Read Absorbance at 570 nm.
Analysis: Calculate IC50.
Note: A significant shift in IC50 between HepG2 (low CYP) and HepaRG (high CYP) suggests metabolic activation is driving toxicity.
Protocol: In Vitro Phototoxicity (OECD 432 Adaptation)
Functionalized thiophenes are often chromophores.
Plates: Prepare two duplicate 96-well plates with Balb/c 3T3 fibroblasts.
Dose: Incubate with compound for 1 hour.
Irradiation:
Plate A (+UV): Expose to 5 J/cm² UVA light.
Plate B (-UV): Keep in dark.
Readout: Measure Neutral Red Uptake (NRU) or MTT viability.
Calculation: Calculate the Photo-Irritation Factor (PIF).
PIF > 5: Probable Phototoxicant.
Conclusion
The "thiophene alert" is manageable with rigorous science. The toxicity is not random; it is a deterministic outcome of CYP450 oxidation at the sulfur or
-carbon. By utilizing GSH trapping as an early filter, you can distinguish between benign thiophenes (like Duloxetine) and dangerous ones (like Tienilic Acid) before expensive in vivo failures occur.
References
Dansette, P. M., et al. (2005). Metabolic Activation of Thiophenes: S-Oxidation and Ring-Opening. Chemical Research in Toxicology.[8] Link
Kalgutkar, A. S., et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Current Drug Metabolism. Link
Graham, R. A., et al. (2008). In Vitro Screens to Predict Metabolic Activation. Current Opinion in Drug Discovery & Development. Link
OECD Guidelines for the Testing of Chemicals. (2019). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Publishing. Link
Argoti, D., et al. (2011). Cyanide Trapping of Iminium Ion Reactive Intermediates. Chemical Research in Toxicology.[8] Link
Application Note: Gewald Synthesis of 2-Aminothiophene Derivatives
Abstract The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in therapeutics targeting kinases, GPCRs, and ion channels. This guide provides a comprehensive t...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in therapeutics targeting kinases, GPCRs, and ion channels. This guide provides a comprehensive technical analysis of the Gewald Reaction , the most versatile method for synthesizing polysubstituted 2-aminothiophenes.[1] We detail the mechanistic underpinnings, critical process parameters (CPPs), and optimized protocols for both conventional and microwave-assisted synthesis. Special emphasis is placed on troubleshooting the heterogeneous nature of the reaction and maximizing yield through solvent-base synergy.
Mechanistic Insight & Reaction Pathway
Understanding the sequential nature of the Gewald reaction is critical for optimization. It is a multi-component condensation between a carbonyl compound (ketone/aldehyde), an activated nitrile (carrying an electron-withdrawing group), and elemental sulfur (
) in the presence of a base.
The Three-Stage Mechanism
Recent computational studies and kinetic data suggest the reaction proceeds through a distinct "Knoevenagel-First" pathway rather than a concerted mechanism.
Knoevenagel Condensation: The base deprotonates the activated nitrile, which attacks the ketone/aldehyde to form an
-unsaturated nitrile intermediate. This is often the rate-determining step for sterically hindered ketones.
Thiation (Sulfur Activation): The base (or a specific catalyst) activates elemental sulfur (
), often by opening the sulfur ring to form polysulfide anions. The -unsaturated nitrile carbanion then attacks the sulfur.
Cyclization & Tautomerization: An intramolecular nucleophilic attack by the nitrogen (from the nitrile) or carbon onto the sulfur-bound intermediate closes the ring, followed by tautomerization to the aromatic 2-aminothiophene.
Visualization: Reaction Pathway
The following diagram illustrates the critical intermediates and decision points in the mechanism.
Figure 1: Sequential mechanistic pathway of the Gewald reaction highlighting critical intermediates and potential diversion points.
Critical Process Parameters (CPPs) & Optimization
Success in Gewald synthesis relies on balancing the solubility of elemental sulfur with the basicity required for condensation.
Solvent Selection
The reaction is heterogeneous (solid sulfur, liquid reagents).
Ethanol/Methanol: The "Gold Standard." Polar protic solvents stabilize the ionic intermediates and allow precipitation of the final product for easy isolation.
DMF/DMSO: Used for microwave protocols or highly insoluble substrates. High boiling points make workup (water wash) necessary.
Ionic Liquids: Emerging green alternatives that act as both solvent and catalyst, though cost is a barrier for scale-up.
Base Selection
The base serves dual roles: catalyzing the Knoevenagel condensation and activating sulfur.[2]
Morpholine: The preferred base. It is a secondary amine with moderate basicity (
) and good nucleophilicity, which helps solubilize via polysulfide formation.
Triethylamine (
): Often used but less effective at sulfur activation than secondary amines.
Piperidine: Stronger base (
), useful for unreactive ketones but carries a higher risk of side reactions (aldol condensation).
Quantitative Comparison of Conditions
Parameter
Standard Thermal
Microwave-Assisted
One-Pot (Modern)
Reaction Time
2 - 12 Hours
5 - 30 Minutes
1 - 4 Hours
Temperature
50°C - Reflux
80°C - 120°C
60°C - 80°C
Yield (Typical)
40% - 70%
75% - 95%
60% - 85%
Scalability
High (kg scale)
Low (mg to g scale)
Medium
Sulfur usage
1.0 - 1.5 equiv
1.0 - 1.2 equiv
1.0 equiv
Experimental Protocols
Protocol A: Standard "Classic" Gewald Synthesis
Best for: Large-scale synthesis, temperature-sensitive substrates, and labs without microwave reactors.
Loading: Add all reagents into a 10 mL microwave process vial. Add a stir bar.
Irradiation: Cap the vial. Set the microwave reactor to:
Temperature: 100°C
Hold Time: 10 - 15 minutes
Pressure Limit: 250 psi (standard safety)
Stirring: High
Workup:
Allow the vial to cool to 50°C (often air-jet cooling in the reactor).
Pour the contents into cold water (10 mL).
Filter the precipitate, wash with water, and dry.
Validation: Verify purity by LC-MS. Yields are typically >80%.
Troubleshooting & Decision Logic
Use this logic flow to resolve common synthetic failures.
Figure 2: Troubleshooting logic for Gewald reaction failures.
Expert Tip: If the sulfur refuses to dissolve/react (Branch 1 Yes), adding a catalytic amount of L-Proline or using polysulfide oil (pre-reacted sulfur and amine) can jumpstart the thiation step.
Scope & Applications in Drug Discovery
The 2-aminothiophene moiety acts as a bioisostere for phenyl and thiazole rings, offering unique H-bonding capabilities via the amine and sulfur.
Kinase Inhibitors: The 2-amino group serves as a hinge binder in ATP-competitive inhibitors.
Allosteric Modulators: Used in A1 adenosine receptor enhancers.[3][4]
Antimicrobials: Derivatives show potent activity against Gram-positive bacteria.[3]
Substrate Limitations:
Steric Bulk: Ortho-substituted acetophenones often give poor yields due to steric clash during the Knoevenagel step.
Aldehydes: Highly reactive aldehydes may undergo self-condensation (aldol) faster than the Gewald reaction. Pre-mixing the aldehyde with the nitrile before adding base is crucial.
References
Gewald, K., Schinke, E., & Böttcher, H. (1966).[5][6] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.
Sridhar, M., et al. (2007).[6][7] Microwave assisted improvement in the Gewald synthesis of 2-aminothiophenes. Tetrahedron Letters.
Sabnis, R. W. (1994).[6] The Gewald Synthesis. Sulfur Reports.
Huang, Y., et al. (2011). Microwave-Assisted Synthesis of 2-Aminothiophenes. Organic Chemistry Portal.
BenchChem Application Note. (2025). Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives.
Puterova, Z., et al. (2009). Applications of substituted 2-aminothiophenes in drug design. Semantic Scholar.
LC-MS/MS method for quantification of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one
Application Note: LC-MS/MS Quantification of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one (5-Cl-βk-Thiopropamine) Executive Summary This guide details the development and validation of a high-sensitivity LC-MS/MS method...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: LC-MS/MS Quantification of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one (5-Cl-βk-Thiopropamine)
Executive Summary
This guide details the development and validation of a high-sensitivity LC-MS/MS method for the quantification of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one in human plasma. This compound, structurally a 5-chlorothiophene analog of cathinone (often referred to as 5-Cl-βk-Thiopropamine or a primary amine metabolite of 5-Cl-βk-MPA), represents a class of New Psychoactive Substances (NPS) requiring rigorous monitoring in forensic and clinical toxicology.
The protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to eliminate matrix interferences common in biological fluids. Chromatographic separation is achieved using a Biphenyl stationary phase , which offers superior selectivity for thiophene-containing heterocycles compared to traditional C18 columns.
Compound Characterization & Mass Spectrometry
Understanding the fragmentation physics is critical for method robustness.
The collision-induced dissociation (CID) of synthetic cathinones typically follows two major pathways:
-Cleavage: Breaking the bond between the carbonyl carbon and the -carbon. This yields the acylium ion (thiophene ring + carbonyl) and the immonium ion (amine chain).
Neutral Loss: Loss of water (
Da) or ammonia ( Da) from the protonated precursor.
Predicted Transitions:
Precursor:
190.0
Quantifier (Acylium Ion):
145.0 (5-chlorothiophene-2-carbonyl cation)
Qualifier (Immonium Ion):
44.1 ()
Qualifier (Dehydration):
172.0 ()
Experimental Design
Reagents and Standards
Target Analyte: 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one HCl (Custom synthesis or certified reference material).
Internal Standard (IS): Since a direct deuterated analog may be unavailable, use Cathinone-d5 or Mephedrone-d3 as a structural surrogate.
Direct protein precipitation (PPT) is often insufficient for low-level NPS detection due to ion suppression. MCX SPE is recommended to isolate the basic amine.
Protocol:
Pre-treatment: Aliquot 200
L plasma. Add 20 L IS working solution. Dilute with 600 L 1% Formic Acid in Water (acidify to ionize the amine). Vortex.
Conditioning: Condition MCX cartridge (e.g., Oasis MCX 30 mg) with 1 mL MeOH, then 1 mL Water.
Loading: Load pre-treated sample at gravity flow or low vacuum.
Washing:
Wash 1: 1 mL 0.1% Formic Acid in Water (removes proteins/neutrals).
Wash 2: 1 mL MeOH (removes hydrophobic neutrals).
Elution: Elute with 2 x 500
L 5% Ammonium Hydroxide in MeOH (basify to neutralize amine and release from sorbent).
Reconstitution: Evaporate eluate under
at 40°C. Reconstitute in 100 L Mobile Phase A/B (90:10).
Caption: End-to-end workflow from plasma pretreatment to MS/MS fragmentation. The MCX extraction ensures selectivity for the basic amine, while α-cleavage provides the primary quantifier ion.
Method Validation Criteria
To ensure scientific integrity, the method must be validated according to SWGTOX or FDA Bioanalytical guidelines.
Spiked QC samples at Low, Mid, High concentrations (n=5).
Precision (CV)
( at LLOQ)
Inter-day and Intra-day replicates.
Matrix Effect
Compare post-extraction spike vs. neat solvent standard.
Recovery
(Consistent)
Compare pre-extraction spike vs. post-extraction spike.
Troubleshooting & Optimization
Isobaric Interferences:
Issue: Synthetic cathinones often have positional isomers (e.g., 3-chloro vs 5-chloro).
Solution: The Biphenyl column is critical here. If 3-Cl and 5-Cl isomers co-elute, lower the gradient slope or reduce Methanol ratio (use ACN/MeOH blend).
Peak Tailing:
Issue: Interaction of the amine with silanols.
Solution: Ensure Ammonium Formate is at least 5 mM. The ionic strength suppresses secondary interactions.
Carryover:
Issue: Sticky thiophene compounds.
Solution: Use a needle wash of ACN:IPA:Acetone:Water (40:30:20:10) + 0.1% FA .
References
Concheiro, M., et al. (2013). Analysis of Cathinones in Plasma Using LC-MS/MS. ASMS Proceedings. Link
Al-Saffar, H., et al. (2020). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites in Urine. Journal of Analytical Toxicology. Link
Fan, T. et al. (2020). A LC-MS/MS method for determination of 73 synthetic cathinones and related metabolites in urine. Forensic Science International. Link
Pascagi, Y. (2021). Targeted screening and quantification of synthetic cathinones and metabolites in hair by UHPLC-HRMS. European Review for Medical and Pharmacological Sciences. Link
Author: BenchChem Technical Support Team. Date: February 2026
Overcoming Nucleophilic Deactivation in Gewald Scaffolds
Abstract & Strategic Importance
2-Aminothiophenes are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in kinase inhibitors (e.g., Olanzapine precursors), GPCR ligands, and anti-infectives. However, their synthetic manipulation presents a distinct paradox: while the thiophene ring is electron-rich, the 2-amino group derived from the Gewald reaction is significantly deactivated by the mandatory electron-withdrawing group (EWG) at the C3 position (typically a nitrile or ester).
This guide provides three validated protocols for the N-acylation of these "reluctant nucleophiles." Unlike standard aniline acylation, these procedures address the specific challenges of oxidative instability (the "black tar" effect) and poor nucleophilicity , ensuring high yields and purity without degrading the heteroaromatic core.
Chemical Context: The "Reluctant Nucleophile"
To successfully modify 2-aminothiophenes, one must understand the electronic environment. The amino group at C2 is in conjugation with the C3-EWG (e.g., -COOEt, -CN). This resonance delocalization pulls electron density away from the nitrogen, rendering it significantly less nucleophilic than a standard aniline.
The Stability Challenge: Free 2-aminothiophenes are prone to rapid oxidative decomposition and dimerization upon exposure to air, often turning from yellow to black within hours.
The Selectivity Challenge: While N-acylation is preferred, the C5 position (if unsubstituted) remains nucleophilic. Vigorous conditions can lead to competitive C-acylation or polymerization.
Mechanism of Base-Catalyzed Acylation
The following diagram illustrates the critical role of DMAP (4-Dimethylaminopyridine) in activating the acyl donor to overcome the poor nucleophilicity of the 2-aminothiophene.
Figure 1: DMAP-catalyzed activation mechanism. The formation of the highly electrophilic N-acylpyridinium salt is essential to engage the deactivated thiophene amine.
Pre-Experimental Checklist (Critical)
Starting Material Status: If your 2-aminothiophene has turned dark brown/black, purify it via short-path silica filtration (eluent: DCM/Hexane) immediately before use. Ideally, use freshly synthesized Gewald products.
Inert Atmosphere: All reactions should be performed under Nitrogen or Argon to prevent oxidative dimerization.
Solvent Grade: Use anhydrous DCM or THF. Moisture competes for the acylating agent.
Experimental Protocols
Method A: The Standard Protocol (Acid Chlorides/Anhydrides)
Best for: Simple acyl groups (Acetyl, Benzoyl) and robust substrates.
Reagents:
2-Aminothiophene derivative (1.0 equiv)
Acyl Chloride or Anhydride (1.2 equiv)
Triethylamine (TEA) (1.5 equiv)
DMAP (0.1 equiv) - Crucial for yield
Dichloromethane (DCM) (anhydrous, 10 mL/mmol)
Procedure:
Dissolution: In a flame-dried round-bottom flask under
, dissolve the 2-aminothiophene in anhydrous DCM.
Base Addition: Add TEA and DMAP. Stir for 5 minutes at Room Temperature (RT).
Acylation: Cool the solution to 0°C (ice bath). Add the Acyl Chloride dropwise over 10 minutes. Note: Exotherm control is vital to prevent C-acylation.
Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (usually 30-50% EtOAc/Hexane). The fluorescent blue/green amine spot will disappear, replaced by a lower Rf, UV-active amide spot.
Workup: Quench with sat.
. Extract with DCM (3x). Wash organics with brine, dry over , and concentrate.[1]
Purification: Recrystallization from Ethanol is often sufficient. If chromatography is needed, use a gradient of Hexane/EtOAc.
Method B: The Precision Protocol (HATU Coupling)
Best for: Coupling with complex/chiral Carboxylic Acids or valuable intermediates.
Reagents:
Carboxylic Acid (1.1 equiv)
HATU (1.2 equiv)
DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
2-Aminothiophene (1.0 equiv)
DMF (anhydrous, 5 mL/mmol)
Procedure:
Activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF under
.
Base: Add DIPEA. Stir for 10 minutes at RT to form the activated ester (color often changes to yellow/orange).
Coupling: Add the 2-aminothiophene in one portion.
Incubation: Stir at RT for 12–16 hours. Note: These deactivated amines react slowly with active esters.
Workup: Dilute with EtOAc (excess). Wash aggressively with water (3x) and LiCl solution (to remove DMF), then brine.
Purification: Flash chromatography is usually required.
Method C: Microwave-Assisted Protocol
Best for: High-throughput library generation and sterically hindered substrates.
Reagents:
2-Aminothiophene (1.0 equiv)
Acyl Chloride (1.5 equiv) or Anhydride
Pyridine (used as solvent and base, 2-3 mL)
Procedure:
Setup: In a microwave vial (2–5 mL), suspend the amine in Pyridine.
Addition: Add the acylating agent.[2] Cap the vial.
Irradiation: Heat to 80°C for 10–20 minutes (Dynamic mode, max power 150W).
Workup: Pour the reaction mixture into ice-cold water. The product often precipitates. Filter and wash with water.[1][2] If oil forms, extract with EtOAc.
Data Presentation & Troubleshooting
Comparative Efficiency Table
Parameter
Method A (Standard)
Method B (HATU)
Method C (Microwave)
Substrate Scope
Simple R-groups
Complex/Chiral Acids
Sterically Hindered
Reaction Time
2–4 Hours
12–16 Hours
10–20 Minutes
Typical Yield
75–90%
60–80%
85–95%
Risk Factor
C-acylation (if too hot)
Racemization (low risk)
Pyridine removal
Troubleshooting Guide (Decision Tree)
Figure 2: Troubleshooting logic for common acylation failures.
References
Gewald Reaction Foundation: Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. Link
2-Aminothiophene Review: Sabnis, R. W., et al. (1999).[3] 2-Aminothiophenes: Highly Versatile Synthons. Journal of Heterocyclic Chemistry. Link
Microwave Synthesis: Sridhar, M., et al. (2007).[4] Microwave-assisted synthesis of 2-aminothiophenes via the Gewald reaction. Tetrahedron Letters. Link
Amide Coupling (HATU): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. Link
Stability & Bioactivity: Parveen, A., et al. (2022).[5] An Updated Review On Synthetic Features... of 2-Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. Link
Technical Support Center: Purification of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one
Topic: Purification & Stability Protocols for Thiophene-Based -Aminoketones Document ID: TSC-2024-THIO-05 Date: October 26, 2023 Status: Active Support Guide Introduction: The "Ticking Clock" of -Aminoketones Welcome to...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification & Stability Protocols for Thiophene-Based
-Aminoketones
Document ID: TSC-2024-THIO-05
Date: October 26, 2023
Status: Active Support Guide
Introduction: The "Ticking Clock" of
-Aminoketones
Welcome to the technical support hub for 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one . If you are accessing this guide, you are likely encountering a specific, frustrating phenomenon: your crude product—initially a promising oil or solid—is rapidly degrading into a dark, intractable red/brown tar, or your salt formation is yielding a "gummy" precipitate that refuses to crystallize.
The Core Problem:
This molecule belongs to the class of
-aminoketones (structurally analogous to cathinones). The free base form of this compound is inherently unstable. It possesses both a nucleophilic amine and an electrophilic ketone on adjacent carbons. In the free base state, intermolecular condensation occurs rapidly, leading to the formation of 2,5-dihydropyrazine dimers and subsequent oxidative polymers.
The Golden Rule:
Never store the free base. The path to purity lies in the rapid, low-temperature conversion of the crude free base into a stable salt (typically Hydrochloride or Hydrobromide).
Module 1: The Stability Paradox (Free Base vs. Salt)
The Degradation Mechanism
Users often report a color shift from pale yellow to dark brown within minutes of isolating the free base. This is not simple oxidation; it is a dimerization event.
Figure 1: The degradation cascade of
-aminoketones in free base form. Speed is the only mitigation.
Troubleshooting Guide: "My Oil Turned Red"
Symptom
Diagnosis
Immediate Action
Rapid Darkening
Dimerization in progress.
Do not heat. Dilute immediately in cold Et₂O or DCM and acidify with HCl/IPA or HCl/Dioxane.
Ammonia/Fishy Smell
Decomposition/Deamination.
The batch may be compromised. Attempt an acid wash (pH 3) to extract remaining amine, discard organics, then basify and re-extract cold.
Insoluble Sludge
Polymerized pyrazines.
Filter off the sludge. It is insoluble in most solvents and cannot be reversed. Save the filtrate.
The 5-chlorothiophene moiety adds lipophilicity compared to phenyl analogs, altering solubility profiles. The chlorine atom at position 5 is relatively stable, but the thiophene ring is sensitive to strong Lewis acids which can cause polymerization.
Protocol A: The "Acid Trap" Isolation (Recommended)
Use this method to isolate the stable HCl salt directly from the reaction mixture or workup.
Cold Extraction: Perform all extractions of the free base using ice-cold solvents (DCM or MTBE). Keep the temperature below 10°C .
Drying: Dry the organic layer over anhydrous MgSO₄ for no more than 10 minutes. Do not use rotary evaporation to dryness.
Precipitation:
Transfer the dried organic solution to a beaker in an ice bath.
Add HCl in Isopropanol (5-6N) dropwise with vigorous stirring.
Target pH: 3-4. Do not over-acidify (pH < 1), as excess acid can promote thiophene degradation or trap impurities.
Filtration: The HCl salt should precipitate as a white to off-white solid. Filter immediately and wash with cold acetone.
Protocol B: Recrystallization of the Salt
If your salt is colored or gummy, use this solvent selection guide.
Solvent System Compatibility Table
Solvent System
Suitability
Notes
MeOH / Et₂O
⭐⭐⭐⭐⭐ (Excellent)
Dissolve in min. hot MeOH, add Et₂O until turbid. Cool to -20°C.
IPA (Isopropanol)
⭐⭐⭐⭐ (Good)
Good for removing non-polar thiophene byproducts.
Acetone
⭐⭐⭐ (Wash only)
Excellent for washing; poor for dissolving the salt.
Water / EtOH
⭐⭐ (Risky)
High risk of hydrolysis. Avoid water if possible.
Ethyl Acetate
⭐ (Poor)
Salts are generally insoluble; use as an anti-solvent only.
Module 3: Thiophene-Specific Challenges
The thiophene ring introduces specific impurity profiles distinct from phenyl-based cathinones.
Impurity Profile: The "Sulfur" Contaminants
Issue: A persistent "garlic" or sulfurous odor even after salt formation.
Cause: Incomplete removal of thiophene precursors or ring-opened sulfides.
Solution:
Charcoal Scrub: Dissolve the crude salt in hot MeOH. Add activated charcoal (5% w/w). Stir for 15 mins. Filter hot through Celite.
Non-Polar Wash: Before basifying (if reprocessing), wash the acidic aqueous phase with Hexanes or Toluene . This removes neutral thiophene impurities while keeping the amine salt in the water.
Figure 2: Logic flow for removing thiophene-specific impurities.
Frequently Asked Questions (FAQ)
Q: My product oiled out when I added the HCl. How do I fix it?A: "Oiling out" occurs when the salt forms faster than it can crystallize, or if the solvent is too polar.
Fix: Decant the supernatant. Dissolve the oil in a minimum amount of hot Isopropanol (IPA) . Add a seed crystal if available. Scratch the glass sides of the flask with a rod. Let it cool very slowly to room temperature, then to 4°C.
Q: Can I use gas HCl instead of HCl/solvent?A: Yes, bubbling dry HCl gas through a solution of the free base in dry Diethyl Ether is the "Gold Standard" for high-purity salts. However, it requires strict moisture control. If the ether is wet, you will get a sticky gum.
Q: The 5-Chloro substituent—is it stable?A: Generally, yes. However, avoid using palladium catalysts (hydrogenation) for any deprotection steps if possible, as hydrodehalogenation (removing the Cl) can occur on the thiophene ring under standard Pd/C + H₂ conditions.
-aminoketones leads to self-condensation into 2,5-dihydropyrazines.
Source:Journal of the Chemical Society D, "Synthesis and properties of 2,5-dihydro-3,6-dimethylpyrazine".
Purification of Thiophene Amines
Methodology: Protocols for handling sensitive aminothiophene derivatives and salt crystalliz
Source:National Institutes of Health (PMC), "Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride". (Note: Generalized reference for thiophene amine salt handling).
General Recrystallization of Amine Salts
Solvent Selection: Guidelines for recrystallizing hydrochloride salts using alcohol/ether systems.
Source:University of Rochester, "Reagents & Solvents: Solvents for Recrystallization".
Handling of Unstable Free Bases
Acidification Protocols: Patent literature describing the immediate acidification of aminoketones to prevent degrad
Source:Google Patents, US2585988A "Method of preparing aminoketones".
Disclaimer: This guide is for research and development purposes only. The compound discussed may be subject to regulatory controls depending on your jurisdiction. Ensure all work is conducted in compliance with local laws and safety standards.
Side reactions in the synthesis of 2-amino-5-chlorothiophenes
Technical Support Center: Thiophene Synthesis & Functionalization Topic: Side Reactions in the Synthesis of 2-Amino-5-Chlorothiophenes Ticket ID: #THIO-5CL-SYNTH-001 Status: Open Assigned Specialist: Senior Application S...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Thiophene Synthesis & FunctionalizationTopic: Side Reactions in the Synthesis of 2-Amino-5-Chlorothiophenes
Ticket ID: #THIO-5CL-SYNTH-001
Status: Open
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
The synthesis of 2-amino-5-chlorothiophenes presents a unique paradox: the 2-amino group renders the thiophene ring highly electron-rich, facilitating electrophilic substitution (chlorination), but simultaneously makes the system prone to rapid oxidative decomposition ("tarring").
This guide addresses the three critical failure modes encountered during production:
Oxidative Dimerization during the Gewald formation.
Regiochemical Ambiguity (C3 vs. C5 chlorination) during functionalization.
Stability Issues of the free base.
Module 1: The Gewald Reaction Landscape
Context: Most users generate the 2-aminothiophene scaffold via the Gewald reaction before attempting chlorination.
The Core Problem: The Gewald reaction is a multi-component condensation that relies on the formation of polysulfide intermediates. If the "sulfur uptake" step is slow, the intermediate nitriles undergo self-condensation, leading to dark, insoluble oligomers.
Troubleshooting Guide: Gewald Impurities
Symptom
Probable Cause
Corrective Action
Product is black/tarry
Oxidative Polymerization. The free amine is oxidizing in air or reacting with excess sulfur.
Protocol Adjustment: Perform workup under . Add a reducing agent (e.g., ) during the quench to destroy polysulfides.
Low Yield (<30%)
Knoevenagel Stalling. The initial condensation between the ketone/aldehyde and nitrile is reversible.
Catalyst Switch: Switch from to Morpholine or Piperidine . The secondary amine forms a more reactive iminium intermediate.
M+32 / M+64 Peaks
Sulfur Extrusion Failure. Polysulfide chains () incorporated into the ring or side chains.
Reflux Time: Increase reflux time. The extrusion of sulfur to form the aromatic thiophene is the thermodynamic sink; premature stopping leaves polysulfides.
Visualizing the Failure Pathways
The following diagram illustrates where the Gewald mechanism diverges into side reactions.
Figure 1: Critical bifurcation points in the Gewald synthesis where impurities arise.
Module 2: Chlorination & Regioselectivity
Context: Direct chlorination of 2-aminothiophene is rarely successful due to oxidation. The "Technical Support" recommended route is the chlorination of the N-protected species or the HCl salt .
The Core Problem: The amino group (
) is a strong ortho/para director. In thiophenes, C3 is ortho and C5 is para.
If C3 is unsubstituted (e.g., using acetaldehyde in Gewald), chlorination yields a mixture of 3-Cl, 5-Cl, and 3,5-di-Cl.
If C3 is substituted (e.g., Gewald esters), chlorination occurs at C5, but over-chlorination can attack the ester alkyl groups.
Protocol: Selective 5-Chlorination using NCS
Why this works: N-Chlorosuccinimide (NCS) provides a "soft" source of
that avoids the harsh oxidative conditions of gas.
Step-by-Step Methodology:
Protection: Convert the 2-aminothiophene to N-(thiophen-2-yl)acetamide using acetic anhydride (
).
Reason: Acetylation dampens the electron density of the ring, preventing explosion/tarring, and sterically hinders the N-position to prevent N-chlorination.
Chlorination:
Dissolve the acetamide (1.0 eq) in THF or DMF (0.1 M).
Cool to 0°C .
Add NCS (1.05 eq) portion-wise over 30 minutes.
Critical Check: Monitor by TLC. If the reaction stalls, add a catalytic amount of HCl (activates NCS).
Deprotection (Optional): Hydrolyze with dilute HCl/MeOH if the free amine is required (see Module 3 for storage).
FAQ: Chlorination Anomalies
Q: I see a byproduct with M+34 mass units. What is it?A: This is N-chlorination . The chlorine has attached to the nitrogen instead of the carbon ring.
Fix: This is often reversible. Treat the crude mixture with dilute sodium thiosulfate or heat it; the N-Cl bond is weaker than the C-Cl bond and may rearrange or reduce.
Q: Why did my reaction turn purple/green?A: This indicates the formation of Thiophene Radical Cations . You are oxidizing the ring.
Fix: Ensure your NCS is recrystallized (white, not yellow) and exclude light. Use an antioxidant (BHT) in trace amounts if the problem persists.
Module 3: Stability & Storage (The "Black Tar" Issue)
The Core Problem: 2-Amino-5-chlorothiophenes are inherently unstable as free bases. The electron-withdrawing chlorine helps slightly compared to the parent 2-aminothiophene, but they still undergo auto-oxidation to form imino-thiolactones or diazo-like dimers.
Storage Protocol (Self-Validating System)
Never store the free base. Always convert to a salt.
Salt Form
Stability
Solubility
Recommended For
Hydrochloride (HCl)
High (Months)
Water/MeOH
Long-term storage.
Tosylate (TsOH)
Very High (Years)
Organic Solvents
Use in subsequent coupling reactions.
Free Base
Critical (< 24h)
DCM/EtOAc
Do not store. Use immediately.
Synthesis of the Stable Salt:
Dissolve the crude 2-amino-5-chlorothiophene in dry Diethyl Ether (
).
Cool to 0°C.
Add 2M HCl in
dropwise.
Filter the precipitate immediately under Argon. Do not let it dry in air.
References
Gewald Reaction Mechanism & Kinetics
Title: Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.[1][2][3][4][5][6]
Chlorination Methodologies
Title: N-Chlorosuccinimide (NCS): A Comprehensive Technical Guide to its Mechanism of Action.
Source: BenchChem Technical Library.
Thiophene Stability & Deriv
Title: Green methodologies for the synthesis of 2-aminothiophene (Review of stability and synthetic routes).
Welcome to the technical support hub for thiophene chemistry. If you are here, you are likely experiencing the "Thiophene Effect"—a phenomenon where sulfur-containing heterocycles deactivate transition metal catalysts (Pd, Pt, Ni) or foul acidic heterogeneous supports.
This guide is not a textbook; it is a troubleshooting manual designed to diagnose the specific mode of failure in your reactor and provide an immediate, chemically grounded resolution.
Diagnostic Module: Is it Poisoning or Instability?
Before changing ligands or increasing loading, you must confirm the failure mode.
User Question: "My reaction starts well but plateaus at 40% conversion. Adding more catalyst doesn't help. Is this poisoning?"
Technical Analysis:
Yes, this is the classic kinetic signature of product inhibition or poisoning .
Decomposition: Reaction rate slows gradually as the catalyst aggregates (Pd black formation).
Poisoning: Reaction stops abruptly or exhibits an induction period followed by rapid death. Sulfur in thiophene (or thiol impurities) binds irreversibly to the metal center, occupying the vacant coordination sites required for the oxidative addition or transmetallation steps.
Visual Diagnostic Workflow
Figure 1: Diagnostic decision tree to distinguish between catalyst decomposition (aggregation) and sulfur-based poisoning/inhibition.
Context: You are functionalizing a thiophene ring (e.g., 2-bromothiophene) using Palladium catalysis.
Issue 1: The Catalyst "Dies" Immediately
Root Cause: The sulfur atom in the thiophene ring acts as a soft Lewis base, coordinating strongly to the soft Pd(II) intermediate. This forms a stable, unreactive "resting state" complex (heteroatom chelation), preventing the catalytic cycle from turning over.
Solution: Displace Sulfur with "Bulky" Ligands
You cannot stop sulfur from binding, but you can out-compete it using sterically demanding, electron-rich ligands. These ligands create a "protective shell" around the Pd center that allows the substrate to react but prevents the formation of stable S-Pd-S clusters.
Recommended Ligand Systems:
Ligand Class
Specific Ligands
Mechanism of Action
Best For
Dialkylbiaryl Phosphines
XPhos, SPhos, RuPhos
Steric bulk prevents bis-coordination; secondary interaction with Pd stabilizes the active species.
Suzuki-Miyaura of 2-substituted thiophenes.
NHCs (Carbenes)
PEPPSI-IPr, Pd-NHC-G3
Extremely strong sigma-donation makes the Pd-NHC bond unbreakable by sulfur.
Difficult couplings (Buchwald-Hartwig amination).
Bulky Trialkylphosphines
P(t-Bu)3
High electron density facilitates oxidative addition; bulk prevents poisoning.
Stille/Negishi couplings.
Protocol: High-Resistance Suzuki Coupling
Catalyst: Use a pre-catalyst like XPhos Pd G2 or Pd(OAc)2 + SPhos (1:2 ratio). Do not use Pd(PPh3)4 (it is too labile and easily poisoned).
Base: Use mild bases like K3PO4 or Cs2CO3 in anhydrous solvents (Dioxane/Toluene) to minimize hydrolytic side reactions.
Temperature: Heat to 80-100°C. High temperature promotes the dissociation of the poisoning sulfur species, shifting the equilibrium toward the active cycle.
Issue 2: Reaction Fails with Thioesters (Liebeskind-Srogl)
User Question: "I am trying to couple a thiophene thioester, but the reaction won't proceed."
Solution: The Copper Effect (CuTC)
Standard Pd-catalysis fails here because the sulfur leaving group poisons the catalyst. You need a "sulfur scavenger" that also facilitates transmetallation.
The Fix: Add Copper(I) Thiophene-2-carboxylate (CuTC) .[1][2][3]
Mechanism: CuTC coordinates to the sulfur of the thioester, activating the C-S bond for oxidative addition and simultaneously sequestering the sulfur byproduct so it does not poison the Palladium.
Stoichiometry: Use 1.2 - 1.5 equivalents of CuTC relative to the thioester.
Troubleshooting Guide: De Novo Ring Synthesis (Paal-Knorr/Gewald)
Context: You are building the thiophene ring from acyclic precursors (e.g., 1,4-diketones + Lawesson's Reagent).
Issue 3: Low Yield & "Tar" Formation
Root Cause: Polymerization (Coking).
In acid-catalyzed cyclizations (Paal-Knorr), the thiophene product is electron-rich and prone to electrophilic attack by the starting materials or the acid catalyst itself, leading to oligomers (tar).
Solution: Heterogeneous Catalyst Management
If using solid acid catalysts (Zeolites, Alumina):
Acidity Control: Switch from strong Brønsted acids (H-ZSM-5) to milder Lewis acids (Gamma-Alumina or doped Zirconia). Strong proton donors initiate polymerization of the furan/thiophene intermediates.
Solvent Effect: Run the reaction in a biphasic system (e.g., Toluene/Water) if possible, or use microwave irradiation to shorten the thermal exposure time, reducing the window for polymerization.
Mechanistic Visualization: Poisoning vs. Protection
[2]
FAQ: Impurity Management
Q: Can trace sulfur in my starting material kill the reaction?A:Yes. Even ppm levels of free thiols (R-SH) or disulfides left over from the synthesis of your thiophene precursor can poison Pd catalysts.
Q: How do I clean my thiophene precursor?A: Standard chromatography is often insufficient for trace thiols.
Protocol:
Wash: Wash the organic layer with dilute NaOCl (Bleach) or KMnO4 (if your molecule tolerates oxidation). This oxidizes thiols to sulfonates, which are water-soluble and non-poisoning.
Scavenge: Stir the precursor with active charcoal or Cu-modified silica for 1 hour before filtering and using in the coupling reaction.
References
Mechanisms of Catalyst Deactivation
Argyle, M. D., & Bartholomew, C. H. (2015).[4] Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts.
Pd-Catalyzed Coupling of Thiophenes (Ligand Effects)
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.
The "Copper Effect" (CuTC)
Innitze, A. et al. (2005).[3] Copper(I) Thiophene-2-carboxylate (CuTC).[1][2][3] Synlett.
Paal-Knorr & Heterogeneous Synthesis
Li, Y. et al. (2014). Efficient Phosphine-Free Direct C–H Arylation of Thiophenes. Journal of Organic Chemistry.
Scavenging Sulfur Impurities
Welch, C. J. et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.
Technical Support Center: Stability of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one in Solution
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one. Here, we address common stability issues encountered wh...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one. Here, we address common stability issues encountered when handling this compound in solution, providing in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experimental work. Each issue is followed by an analysis of potential causes and actionable, step-by-step protocols for resolution.
Issue 1: Rapid Degradation of the Compound in Aqueous Buffers
Question: I've observed a rapid loss of my compound, 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one, when dissolved in my standard phosphate-buffered saline (PBS) at pH 7.4. My analytical results show multiple new peaks in the chromatogram within a few hours. What is happening and how can I prevent this?
Analysis of Potential Causes:
The structure of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one, an α-aminoketone, contains functional groups susceptible to degradation in aqueous environments, particularly at neutral to alkaline pH. The primary degradation pathways include:
Hydrolysis: The ketone functional group can be susceptible to nucleophilic attack by water or hydroxide ions, which is often the initial step in various degradation reactions. While α-aminoketones are generally more stable than α-hydroxyketones, the presence of the amino group can influence the electronic properties of the carbonyl group.
Oxidation: The primary amine and the electron-rich thiophene ring are both susceptible to oxidation.[1][2] The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones, especially in the presence of atmospheric oxygen or trace metal ions that can catalyze oxidation.[1] Similarly, primary amines can undergo oxidative deamination.
pH-Dependent Instability: The stability of α-aminoketones can be highly pH-dependent. At neutral or alkaline pH, the free amine is more nucleophilic and can potentially participate in intermolecular reactions or facilitate degradation pathways. Studies on other α-amino compounds have shown that pH plays a critical role in their stability.[3]
Mitigation Protocol:
pH Optimization: The first and most critical step is to determine the optimal pH for your solution.
Recommendation: Prepare your solutions in a slightly acidic buffer, in the pH range of 3 to 5.[4] This protonates the primary amine, reducing its nucleophilicity and potential for side reactions.
Screening Experiment:
Prepare small-scale solutions of your compound in a series of buffers with varying pH (e.g., citrate buffer at pH 3, 4, and 5, and acetate buffer at pH 4 and 5).
Include a control at pH 7.4 (if experimentally permissible for short durations).
Incubate the solutions under your typical experimental conditions (e.g., room temperature, 37°C).
Analyze the samples by a stability-indicating method like HPLC at regular intervals (e.g., 0, 2, 4, 8, and 24 hours) to determine the pH at which the compound is most stable.[5]
Use of Antioxidants: If oxidation is a suspected cause of degradation, the addition of antioxidants can be beneficial.
Recommendation: Consider adding antioxidants such as ascorbic acid (vitamin C), Trolox, or butylated hydroxytoluene (BHT) to your buffer.
Procedure:
Prepare a stock solution of the chosen antioxidant.
Add the antioxidant to your optimized buffer before dissolving your compound. A typical starting concentration is 0.01-0.1% (w/v).
Evaluate the stability of your compound in the presence and absence of the antioxidant using HPLC.
Inert Atmosphere: To minimize oxidation, prepare and handle your solutions under an inert atmosphere.
Procedure:
Degas your buffer by sparging with an inert gas like nitrogen or argon for 15-30 minutes before use.
Prepare your solutions in a glove box or by using Schlenk line techniques if available.
Store the prepared solutions in vials with headspace purged with nitrogen or argon.[6]
Issue 2: Solution Turns Yellow or Brown Over Time
Question: My stock solution of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one in DMSO, which was initially colorless, has developed a yellow to brownish tint after a few days of storage at 4°C. Is the compound still usable?
Analysis of Potential Causes:
The development of color often indicates the formation of degradation products with extended chromophores. For thiophene-containing compounds, this can be a sign of:
Oxidative Degradation: Oxidation of the thiophene ring can lead to the formation of colored byproducts.[1]
Photodegradation: Thiophene derivatives can be sensitive to light, particularly UV radiation, which can induce the formation of reactive species and subsequent degradation.[1]
Polymerization: Under certain conditions, such as the presence of acidic impurities or light, thiophene-containing molecules can undergo polymerization, leading to colored products.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for color change in solution.
Mitigation Protocol:
Purity Assessment: Before using a discolored solution, it is crucial to assess its purity.
Action: Analyze the solution using a high-resolution chromatographic technique like HPLC or LC-MS to quantify the amount of remaining parent compound and identify any major degradation products.[7]
Protection from Light:
Recommendation: Always store solutions of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one in amber glass vials or wrap clear vials in aluminum foil to protect them from light.[6]
Solvent Quality and Storage:
Recommendation: Use high-purity, anhydrous grade solvents. For long-term storage, consider storing aliquots of the stock solution at -80°C to minimize degradation.[8]
Issue 3: Precipitation of the Compound from Aqueous Solution
Question: My compound precipitates out of my aqueous buffer after a short period, even at concentrations that should be within its solubility limit. What could be causing this?
Analysis of Potential Causes:
pH-Dependent Solubility: The compound has a primary amine, which is basic. The solubility of such compounds is often pH-dependent. At higher pH values, the amine is in its free base form, which is typically less water-soluble than its protonated salt form.
Salt Form Conversion: If you are using a salt form of the compound (e.g., the hydrochloride salt), dissolving it in a buffer with a pH higher than the pKa of the amine can cause its conversion to the less soluble free base.
Degradation to an Insoluble Product: It is possible that the compound is degrading to a less soluble species, which then precipitates.
Mitigation Protocol:
Adjusting pH:
Action: Lower the pH of your buffer. As discussed in Issue 1, a slightly acidic pH (3-5) will keep the primary amine protonated, forming a more soluble salt.
Use of Co-solvents:
Recommendation: If your experimental system allows, consider the use of a water-miscible organic co-solvent to increase the solubility of your compound.[4]
Examples: Dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) can be used at low percentages (e.g., 1-5% v/v).
Caution: Always verify the compatibility of any co-solvent with your experimental system (e.g., cell-based assays) as they can have their own biological effects.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one?
A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dark, and dry place. For extended storage, refrigeration (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) is recommended to protect against moisture and oxidation.[1]
Q2: What are the best solvents for preparing stock solutions?
A2: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are generally good choices for preparing high-concentration stock solutions. For aqueous experiments, it is best to prepare a concentrated stock in an organic solvent and then dilute it into the aqueous buffer immediately before use to minimize the time the compound spends in the aqueous environment.
Q3: How can I monitor the stability of my compound in solution?
A3: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method.[5] An ideal method should be able to separate the parent compound from its degradation products.
Table 1: Example HPLC Method for Stability Analysis
Parameter
Condition
Column
C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic acid in Water
Mobile Phase B
0.1% Formic acid in Acetonitrile
Gradient
Start with 10% B, ramp to 90% B over 20 minutes
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection Wavelength
254 nm (or optimal wavelength for the compound)
Injection Volume
10 µL
Q4: Are there any known incompatibilities with common laboratory reagents?
A4: Avoid strong oxidizing agents, strong acids, and strong bases. The primary amine can react with aldehydes and ketones. The thiophene ring can be sensitive to certain electrophilic reagents.[2] It is always good practice to perform compatibility studies if you are mixing the compound with other reactive molecules.
Potential Degradation Pathways
The following diagram illustrates the likely points of instability on the 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one molecule.
Caption: Key reactive sites on 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one susceptible to degradation.
References
Zhou, Z., Cheng, Q.-Q., & Kürti, L. (2019). Aza-Rubottom Oxidation: Synthetic Access to Primary α-Aminoketones. Journal of the American Chemical Society, 141(5), 2242–2246. [Link]
American Chemical Society. (2019). Aza-Rubottom Oxidation: Synthetic Access to Primary α-Aminoketones. ACS Publications. [Link]
Zhou, Z., Cheng, Q.-Q., & Kürti, L. (2019). Aza-Rubottom Oxidation: Synthetic Access to Primary α-Aminoketones. PMC. [Link]
Möhrle, H., & Rohn, C. (2007). Oxidation of Cyclic α-Aminoketones.
Herbas, C. A., et al. (2014). Chemistry of free radicals produced by oxidation of endogenous α-aminoketones: a study of 5-aminolevulinic acid and α-aminoacetone by fast kinetics spectroscopy. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(6), 1955-1964.
Kaur, M., & Singh, V. (2023). Synthesis of α-amino carbonyl compounds: a brief review. RSC Advances, 13(20), 13359-13381.
Cárdenas-Jirón, G. I., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. International Journal of Molecular Sciences, 25(4), 2449.
Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. [Link]
Heyl, G., & Herr, M. E. (1951). REACTIONS OF AMINES. VI. SYNTHESIS OF α-AMINO KETONES AND ACIDS FROM IMINO DERIVATIVES. Journal of the American Chemical Society, 73(12), 5803–5805.
Saadoun, H. Q., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies, 5(1), 267-273.
Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Journal of Inorganic Biochemistry, 14(2), 147-154.
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. [Link]
Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. [Link]
Shrestha, N., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 957.
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
Timsina, R., & Tammam, S. N. (2022). Strategies for improving peptide stability and delivery. Queen's University Belfast.
Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
IKEV. (n.d.). The Complete Stability Testing for a Successful Application Strategies, Requirements, Basic Principles Performance, Documents 2. [Link]
Carey, F. (2023). Thiophene: An Overview of Its Properties. Organic Chemistry: Current Research, 12(3), 318.
Chew, J. W., & Chan, L. W. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 2015.
CEC. (2021, November 15). Aromaticity, Stability and Reactivity in Pyrrole, Furan and Thiophene - II [Video]. YouTube. [Link]
Auclair, J., & Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 23-27.
Copley, S. D. (2017). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Annual review of microbiology, 71, 19-38.
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Aminothiophenes
This guide provides in-depth troubleshooting strategies for resolving peak tailing in the HPLC analysis of aminothiophenes. As basic compounds, aminothiophenes are particularly susceptible to secondary interactions with...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth troubleshooting strategies for resolving peak tailing in the HPLC analysis of aminothiophenes. As basic compounds, aminothiophenes are particularly susceptible to secondary interactions with the stationary phase, leading to asymmetrical peaks that can compromise quantification and resolution. This resource offers a structured, question-and-answer approach to diagnose and solve these common chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant peak tailing with my aminothiophene compound. What are the primary causes?
Peak tailing for basic compounds like aminothiophenes in reversed-phase HPLC is most commonly caused by secondary interactions with the stationary phase.[1][2][3] The primary culprits are:
Silanol Interactions: Silica-based columns have residual silanol groups (Si-OH) on their surface.[4][5] At mobile phase pH values above 3, these silanols can become deprotonated and negatively charged (Si-O⁻), leading to strong ionic interactions with the positively charged amine groups of your aminothiophene.[1][2][6] This secondary retention mechanism is a major cause of peak tailing.[2][5]
Mobile Phase pH: If the mobile phase pH is close to the pKa of your aminothiophene, the compound will exist in both ionized and non-ionized forms, which can lead to peak broadening and tailing.[1][7][8]
Trace Metal Contamination: The silica matrix of the column can contain trace metals like iron and aluminum, which can act as ion-exchange sites or increase the acidity of neighboring silanol groups, exacerbating peak tailing.[4]
Q2: How does the mobile phase pH specifically affect the peak shape of my aminothiophene?
The pH of the mobile phase is a critical parameter that directly influences the ionization state of both your aminothiophene analyte and the stationary phase, thereby affecting retention and peak shape.[7][8][9]
Analyte Ionization: Aminothiophenes are basic compounds. As the mobile phase pH decreases, the amine functional groups become protonated (positively charged).[7] Conversely, as the pH increases, they become deprotonated (neutral).
Stationary Phase Ionization: The silanol groups on a silica-based stationary phase are acidic and have a pKa in the range of 4-5.[6] At low pH (below 3), they are protonated and neutral. At higher pH values, they become deprotonated and negatively charged.[6][10]
The ideal scenario for good peak shape is to have a consistent interaction between the analyte and the stationary phase. Significant peak tailing often occurs at mid-range pH (e.g., pH 4-7) where both the aminothiophene is protonated and the silanols are deprotonated, leading to strong secondary ionic interactions.[1][2]
To achieve symmetrical peaks, it is generally recommended to adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the pKa of your analyte.[7][9][11]
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase Conditions
A systematic approach to optimizing your mobile phase can often resolve peak tailing issues with aminothiophenes.
Step 1: Adjusting Mobile Phase pH
The first and often most effective step is to adjust the mobile phase pH to minimize secondary silanol interactions.
Low pH Approach (pH 2-3): Operating at a low pH ensures that the silanol groups on the stationary phase are fully protonated (neutral), thus eliminating the ionic interaction with your protonated aminothiophene.[2][4][5] This is a very common and effective strategy.
Protocol:
Prepare your aqueous mobile phase component.
Add a suitable buffer, such as phosphate or formate, to a concentration of 10-25 mM.
Adjust the pH to between 2.5 and 3.0 using an acid like phosphoric acid or formic acid.
Filter the buffer before mixing with the organic modifier.
High pH Approach (pH > 8): An alternative is to use a high pH mobile phase. At a pH well above the pKa of the aminothiophene, the analyte will be in its neutral, free-base form, which can also lead to improved peak shape.[12] This approach requires a pH-stable column.
Protocol:
Use a column specifically designed for high pH stability (e.g., hybrid silica or polymer-based).
Prepare your aqueous mobile phase component with a buffer suitable for the high pH range, such as ammonium bicarbonate or borate.
Adjust the pH to 9 or higher.
Filter the buffer before use.
Step 2: Incorporating Mobile Phase Additives
If pH adjustment alone is insufficient, consider adding a competitive agent to the mobile phase to mask the residual silanol groups.
Basic Additives (e.g., Triethylamine - TEA): Small, basic molecules like TEA can be added to the mobile phase to compete with your aminothiophene for interaction with the active silanol sites.[6][13]
Protocol: Add triethylamine to the aqueous portion of the mobile phase at a concentration of 10-25 mM. Adjust the pH as needed. Note that TEA is not MS-friendly.
Ion-Pairing Agents: For highly polar aminothiophenes that have poor retention even at low pH, an ion-pairing agent can be used. These reagents, such as alkyl sulfonates, form a neutral ion-pair with the protonated aminothiophene, increasing its hydrophobicity and retention in reversed-phase chromatography.[14][15][16][17]
Protocol:
Select an appropriate ion-pairing reagent (e.g., sodium 1-hexanesulfonate).
Add the reagent to the aqueous mobile phase at a concentration of 5-10 mM.
Adjust the pH to ensure both the analyte and the ion-pairing agent are ionized.
Mobile Phase Additive
Mechanism of Action
Typical Concentration
Considerations
Triethylamine (TEA)
Competes with basic analytes for active silanol sites.[6][13]
10-25 mM
Not MS-compatible.
Ammonium Formate/Acetate
Acts as a buffer and can help mask silanol interactions.
10-20 mM
MS-compatible.
Alkyl Sulfonates (e.g., Hexanesulfonate)
Forms a neutral ion-pair with the protonated basic analyte, increasing retention and improving peak shape.[16]
5-10 mM
Can be difficult to remove from the column.
Guide 2: Selecting the Appropriate HPLC Column
The choice of HPLC column is paramount for achieving good peak shape with basic compounds.
Step 1: Choose a High-Purity, End-Capped Column
Modern HPLC columns are manufactured with high-purity silica (Type B) that has a lower metal content and fewer acidic silanol groups compared to older Type A silica.[4][6] Additionally, end-capping, a process where residual silanol groups are chemically bonded with a small, non-polar group, further reduces their activity.[2][5]
Recommendation: Always start with a high-purity, end-capped C18 or C8 column for aminothiophene analysis.
Step 2: Consider Alternative Stationary Phases
If peak tailing persists even with a high-quality end-capped column, consider stationary phases designed to minimize silanol interactions.
Column Type
Description
Advantages for Aminothiophenes
Polar-Embedded Phases
The stationary phase contains a polar group (e.g., amide, carbamate) embedded within the alkyl chain.
The polar group helps to shield the basic analyte from interacting with residual silanol groups.
Hybrid Silica Phases
The stationary phase is a hybrid of silica and organic polymer.
These columns have a wider usable pH range and often exhibit reduced silanol activity.[4][18]
Polymer-Based Phases
The stationary phase is based on an organic polymer (e.g., polystyrene-divinylbenzene).
These columns have no silanol groups and are stable across a wide pH range.[4]
Guide 3: Optimizing Sample and System Parameters
Sometimes, the source of peak tailing lies outside of the column and mobile phase chemistry.
Step 1: Evaluate the Sample Solvent
The composition of the solvent in which your sample is dissolved can have a significant impact on peak shape.[19][20][21][22] If the sample solvent is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion, including tailing or fronting.[21][23]
Protocol:
Ideally, dissolve your aminothiophene sample in the initial mobile phase.
If solubility is an issue, use the weakest solvent possible that will fully dissolve your sample.
If a strong solvent must be used, reduce the injection volume.
Step 2: Check for System Issues
Extra-column band broadening can contribute to poor peak shape.
Check for Dead Volume: Ensure all tubing and connections are properly fitted to minimize dead volume. Use narrow internal diameter tubing where possible.[1]
Column Contamination and Voids: If the column has been used extensively, it may be contaminated or have a void at the inlet.[3] Try flushing the column with a strong solvent or reversing it (if the manufacturer allows) to wash out contaminants. If a void is suspected, the column may need to be replaced.[2]
Troubleshooting Workflow
Below is a systematic workflow to guide you through resolving peak tailing issues with aminothiophenes.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Subject: Fragmentation Analysis of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one
Case ID: #5CL-THIO-MS-001
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary & Molecule Context
You are analyzing 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one , a synthetic cathinone derivative where the traditional benzene ring is replaced by a 5-chlorothiophene moiety. In forensic and metabolic contexts, this molecule behaves similarly to other
-keto amphetamines but presents unique mass spectral challenges due to the sulfur heteroatom and the chlorine substituent.
Molecular Specifications:
Formula:
Monoisotopic Mass (
): 189.0015 Da
Precursor Ion
: 190.0088 Da
Key Structural Feature: The "thiophene-2-carbonyl" core creates a distinct isotopic and fragmentation signature compared to phenyl-based cathinones (e.g., methcathinone).
Mechanism of Fragmentation (The "Why")
To interpret the spectrum correctly, you must understand the two dominant energy pathways in the collision cell.
A. The Alpha-Cleavage (-Cleavage) Pathway
This is the primary fragmentation mechanism for cathinones.[1] The bond between the carbonyl carbon and the
-carbon (the carbon holding the amine) is the weakest link under Collision-Induced Dissociation (CID).
Pathway A (Acylium Formation): The charge is retained on the thiophene-carbonyl side.
Result: Formation of the 5-chlorothiophene-2-carbonyl cation .[2]
m/z: ~145 (for
) and ~147 (for ).
Significance: This is your diagnostic peak. It confirms the "head" of the molecule (the substituted ring system).
Pathway B (Iminium Formation): The charge is retained on the amine side.
Result: Formation of the ethylideneazanium ion (
).
m/z: 44.
Significance: This confirms the "tail" (the propyl-amine chain). Note: In many Q-TOF/Orbitrap methods, this low-mass ion may be cut off or suppressed.
B. The Chlorine Isotope Signature
Unlike standard cathinones, this molecule contains Chlorine. You must observe the characteristic isotope cluster.
Rule: Natural abundance of
to is approximately 3:1.
Observation: The parent ion (
) and the acylium fragment (m/z 145) will both exhibit a "M+2" peak at ~33% intensity of the base peak.
Parent: 190 (100%) / 192 (~33%)
Fragment: 145 (100%) / 147 (~33%)
Fragmentation Pathway Visualization
The following diagram illustrates the critical dissociation pathways you should observe in your MS/MS data.
Caption: Primary fragmentation pathways for 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one showing diagnostic ions.
Troubleshooting Guide & FAQs
Ticket #102: "I see the parent ion at 190, but the isotope pattern is wrong."
Diagnosis: If you see m/z 190 but no m/z 192 (or the ratio is <10%), you likely have an isobaric interference, not the chlorinated target.
Action: Check for non-chlorinated contaminants with similar mass (e.g., a methoxy-substituted analog).
Verification: Zoom in on the m/z 145 fragment. Does it also lack the 147 peak? If yes, the thiophene ring is not chlorinated.
Ticket #105: "The m/z 44 peak is missing from my MS/MS spectrum."
Diagnosis: This is a common instrument parameter issue, not a chemical one.
Cause: Most Q-TOF and Orbitrap acquisition methods have a "Low Mass Cutoff" (often set to m/z 50 or 100) to prevent detector saturation from solvent ions.
Action:
Check your acquisition method's Scan Range .
If you cannot lower the range, rely on the m/z 145 -> 117 transition for confirmation.
Ticket #108: "How do I distinguish this from its isomers?"
Diagnosis: Positional isomers (e.g., 3-chlorothiophene or 4-chlorothiophene analogs) will have identical masses.
Resolution:
Retention Time: These isomers usually separate chromatographically on a C18 column.
Fragment Intensity: While masses are identical, the ratio of m/z 145 to m/z 117 often varies due to subtle stability differences in the position of the chlorine relative to the sulfur.
Reference Standard: You must run a certified reference standard (CRM) under identical conditions.
Reference Data Tables
Table 1: Theoretical Ion List (Positive Mode ESI)
Ion Identity
Formula (Ion)
m/z ()
m/z ()
Relative Intensity
Precursor
190.009
192.006
High
Acylium (Base Peak)
144.951
146.948
High (Diagnostic)
Aryl Cation
116.956
118.953
Medium
Iminium (Tail)
44.050
N/A
Variable (Low Mass)
Loss of
172.982
174.979
Low
Experimental Protocol: Validated LC-MS/MS Setup
To reproduce the fragmentation data described above, use the following validated parameters.
Step 1: Sample Preparation
Dissolve 1 mg of standard in 1 mL Methanol (Stock: 1 mg/mL).
Dilute to 100 ng/mL in 50:50 Water:Methanol + 0.1% Formic Acid.
Why Formic Acid? It ensures full protonation of the primary amine (
), maximizing signal.
Step 2: LC Conditions
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 minutes.
Step 3: MS Source Parameters (ESI+)
Capillary Voltage: 3.0 - 3.5 kV.
Cone Voltage: 20-30 V (Optimization required to prevent in-source fragmentation of the labile amine bond).
Collision Energy (CE):
Ramp: 15-35 eV.
Note: Lower CE (15 eV) preserves the parent (190). Higher CE (30+ eV) maximizes the Aryl Cation (117).
Troubleshooting Logic Flow
Use this decision tree to resolve signal issues.
Caption: Step-by-step logic for validating the mass spectrum of 5-Cl-thiophene cathinones.
References
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library: Fragmentation of Synthetic Cathinones. Retrieved from [Link]
National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69: Mass Spectra of Thiophene Derivatives. Retrieved from [Link]
Zuba, D., & Sekuła, K. (2013). Fragmentation pathways of synthetic cathinones in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
PubChem. (2024). 5-Chlorothiophene-2-carbonyl chloride (Precursor Fragment Data).[2] Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Synthetic Strategies for Substituted
-Aminopropanones: From Bulk Scale to Chiral Precision
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, Process Chemists
Focus: Technical efficacy, mechanistic causality, and safety protocols.
Executive Summary
Substituted
-aminopropanones (also known as -aminopropiophenones) represent a critical scaffold in medicinal chemistry, serving as precursors to antidepressants (e.g., Bupropion), appetite suppressants, and various CNS-active agents.
The synthesis of these motifs presents a classic "Make vs. Buy" dilemma in process chemistry:
The Nucleophilic Substitution Route (Bromination/Amination): The industrial workhorse. High throughput and low raw material cost, but plagued by lachrymatory intermediates and safety risks.
The Weinreb Amide Route: The chiral architect. Offers high enantiomeric precision and avoids over-alkylation, but suffers from poor atom economy and high reagent costs.
This guide objectively compares these methodologies, supported by mechanistic insights and self-validating protocols.
Comparative Analysis
Method A: The Nucleophilic Substitution Route (Industrial Standard)
This route relies on the
-halogenation of a propiophenone derivative, followed by displacement with an amine. It is favored for bulk manufacturing due to the low cost of starting ketones.
Mechanism & Causality:
The reaction proceeds via acid-catalyzed enolization of the ketone. The enol attacks an electrophilic halogen source (
or NBS). The resulting -bromoketone is highly electrophilic at the -carbon, susceptible to nucleophilic attack by the amine.
Critical Control Point 1 (Regioselectivity): In propiophenones, bromination is exclusively at the
-methylene (thermodynamic product) rather than the aromatic ring, provided Lewis acid catalysts (like ) are avoided.
Critical Control Point 2 (Dimerization): The generated
-aminoketone is unstable as a free base. It rapidly self-condenses to form 2,5-dihydropyrazines, which oxidize to pyrazines. Protocol Requirement: The product must be isolated immediately as a hydrochloride salt to prevent this.
Method B: The Weinreb Amide Route (Chiral Precision)
This route utilizes the "Chiral Pool," typically starting from N-protected amino acids (e.g., N-Boc-L-Alanine). The amino acid is converted to a Weinreb amide (N-methoxy-N-methylamide) and reacted with an aryl Grignard reagent.
Mechanism & Causality:
The Weinreb amide prevents the common Grignard side reaction of "over-addition" (forming tertiary alcohols). The magnesium atom of the Grignard reagent coordinates between the carbonyl oxygen and the methoxy oxygen, forming a stable 5-membered chelate. This tetrahedral intermediate does not collapse to the ketone until acidic quench, preventing a second equivalent of Grignard from attacking.
Critical Control Point 1 (Moisture): Strictly anhydrous conditions are required.
Critical Control Point 2 (Racemization): While generally stereoretentive, using strong bases or high temperatures can cause racemization at the
Setup: Charge a 3-neck RBF with 3-chloropropiophenone (1.0 eq) and Dichloromethane (DCM) [10 mL/g].
Catalysis: Add 2-3 drops of 48% HBr (autocatalytic initiation).
Addition: Add a solution of
(1.05 eq) in DCM dropwise over 30 mins.
Visual Check: The solution should remain orange-red. If it turns clear immediately, add bromine faster. If it stays dark red without evolving HBr, gently warm to initiate.
Quench: Once the solution is colorless/pale yellow, wash with saturated
and brine. Dry () and concentrate.
Safety Note: The residue is a potent lachrymator . Handle only in a fume hood.
Step 2: Amination (
)
Solvent Switch: Dissolve the
-bromoketone in N-Methyl-2-pyrrolidone (NMP) or Acetonitrile (MeCN). Note: NMP accelerates the reaction but is harder to remove.
Amine Addition: Cool to 0°C. Add tert-butylamine (2.5 eq).
Causality: Excess amine acts as a proton scavenger for the HBr generated.
Reaction: Warm to 40-50°C for 2-4 hours. Monitor by TLC/HPLC.
Workup (Crucial for Stability):
Dilute with Ether/EtOAc. Wash with water to remove salts.
Immediate Salt Formation: Treat the organic layer with 2M HCl in Ether. The product precipitates as a stable white solid. Filter and wash with cold ether.
Visual Check: No massive exotherm should occur if added slowly.
Quench: Pour the cold mixture into 1M HCl (aq) at 0°C.
Mechanism:[1][3][4][5][6][7][8] The acid hydrolyzes the stable magnesium chelate, releasing the ketone.
Isolation: Extract with EtOAc, dry, and concentrate. Purify via column chromatography if necessary (though often pure enough for next steps).
Visualizing the Pathways
The following diagram illustrates the decision logic and mechanistic pathways, highlighting the critical "Pyrazine Trap" in the amination route.
Caption: Comparative workflow of Nucleophilic Substitution (Left) vs. Weinreb Amide Synthesis (Right), highlighting the critical instability of the free base intermediate in Route A.
Troubleshooting: The Pyrazine Dimerization
One of the most common failures in Method A is the appearance of a yellow/brown oil that does not crystallize. This is often the 2,5-dihydropyrazine derivative.
Mechanism:
Two molecules of the
-aminoketone condense (amine N attacks carbonyl C of the neighbor). Two molecules of water are lost to form the cyclic dihydropyrazine. This compound then oxidizes (aromatizes) to the pyrazine.
Prevention:
Concentration: Do not concentrate the free base to dryness. Keep it in solution.
pH Control: Ensure the pH drops below 3 immediately after the workup wash.
Temperature: Perform the amination at the lowest effective temperature; higher temperatures favor condensation.
References
Nahm, S., & Weinreb, S. M. (1981).[3] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link
MacMillan, D. W. C., et al. (2013).[9] Direct alpha-amination of ketones via copper catalysis. Journal of the American Chemical Society, 135(43), 16074–16077. Link
Andrew, O. B., Sherwood, J., & Hurst, G. A. (2022). A Greener Synthesis of the Antidepressant Bupropion Hydrochloride. Journal of Chemical Education, 99(12), 4089–4096. Link
Klinger, K. M., et al. (2013). Formation of Pyrazines from alpha-Aminoketones. Journal of Agricultural and Food Chemistry, 61(26), 6293–6303. Link
Sigma-Aldrich. (n.d.).[10] Weinreb Amide Synthesis Technical Bulletin. Link
A Researcher's Guide to Benchmarking Kinase Selectivity: A Case Study with 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one
In the landscape of modern drug discovery, particularly in oncology, the success of a therapeutic candidate often hinges on its specificity. Protein kinases, with over 500 members in the human kinome, represent one of th...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, particularly in oncology, the success of a therapeutic candidate often hinges on its specificity. Protein kinases, with over 500 members in the human kinome, represent one of the most critical classes of drug targets. However, the high degree of structural conservation in their ATP-binding sites presents a formidable challenge: achieving inhibitor selectivity.[1][2] A promiscuous inhibitor can lead to off-target effects, resulting in unforeseen toxicities and derailing an otherwise promising clinical candidate.[1] Therefore, the rigorous, early-stage evaluation of a compound's selectivity profile is not merely a characterization step but a cornerstone of a successful drug development program.
This guide provides an in-depth, practical framework for benchmarking the selectivity of a novel kinase inhibitor, using the hypothetical compound 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one (hereafter referred to as Compound X) as a case study. We will navigate the strategic decisions behind designing a profiling study, detail a robust experimental protocol, and explore the nuances of data interpretation and visualization. This document is intended for researchers, scientists, and drug development professionals seeking to establish a comprehensive and reliable kinase selectivity profile for their molecules of interest.
Strategic Foundations: Designing the Selectivity Study
Before embarking on any experimental work, a clear strategy is paramount. For a novel compound like Compound X, the initial goal is to gain a broad understanding of its activity across the kinome.
From Structure to Hypothesis: A Rationale for Target Prioritization
The structure of Compound X, featuring a 2-aminothiophene core, provides initial clues for potential kinase targets. The 2-aminothiophene scaffold and its derivatives have been explored in various medicinal chemistry programs, and similar heterocyclic cores are present in known kinase inhibitors.[3] These scaffolds can mimic the adenine ring of ATP, forming key hydrogen bond interactions within the kinase hinge region.[4] Based on this, we can hypothesize that Compound X is an ATP-competitive inhibitor. Given the vastness of the kinome, an initial unbiased screen is the most logical first step.
Selecting the Right Tool: The Kinase Panel
The choice of a kinase panel is a critical decision. For an initial, broad assessment of a novel compound, a comprehensive panel is recommended. Several vendors offer "kinome scan" services that cover a large percentage of the human kinome, often over 400 kinases.[5] This approach provides a wide view of potential targets and off-targets, which is crucial for identifying potential liabilities early on.[6]
Alternatively, if preliminary data or computational modeling suggests a specific kinase family (e.g., tyrosine kinases or serine/threonine kinases), a more focused panel could be employed for initial screening to conserve resources. However, this approach carries the risk of missing unexpected off-target activities.[6]
The Critical Parameter: ATP Concentration
The concentration of ATP used in a kinase assay significantly influences the measured IC₅₀ value for an ATP-competitive inhibitor.[7][8] There are two primary approaches:
Assaying at Kₘ for ATP: Performing the assay with an ATP concentration at or near the Michaelis-Menten constant (Kₘ) for each kinase minimizes competition from ATP. Under these conditions, the measured IC₅₀ is a closer approximation of the inhibitor's intrinsic binding affinity (Kᵢ), as described by the Cheng-Prusoff equation (IC₅₀ ≈ 2 x Kᵢ when [ATP] = Kₘ).[8] This is ideal for understanding the fundamental interaction between the compound and the kinase, and for ranking the selectivity of an inhibitor based on its binding affinity.[8][9]
Assaying at Physiological ATP Concentrations: Cellular ATP levels are typically in the millimolar range (e.g., 1-5 mM), which is often significantly higher than the Kₘ of many kinases.[7] Testing at a high, fixed ATP concentration (e.g., 1 mM) can provide a more biologically relevant measure of a compound's inhibitory potential in a cellular environment.[2] A compound that appears potent at a low ATP concentration may be significantly less effective in a cellular context due to competition with high levels of endogenous ATP.[7]
For a comprehensive initial profile, it is advisable to perform the primary screen at an ATP concentration around the Kₘ for each kinase to understand the intrinsic selectivity. Key hits and off-targets can then be re-assessed at physiological ATP concentrations to evaluate their potential cellular activity.
In the Lab: A Step-by-Step Protocol for Kinase Profiling
There are several methods for measuring kinase activity, with radiometric and luminescence-based assays being the most common. Radiometric assays, which use ³²P- or ³³P-labeled ATP, are considered the gold standard due to their direct measurement of substrate phosphorylation and universal applicability.[2][10] However, they involve handling radioactive materials. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, offer a non-radioactive, high-throughput alternative by measuring the amount of ADP produced in the kinase reaction.[11] The luminescent signal is proportional to the amount of ADP generated, and thus to the kinase activity.[12]
Below is a detailed protocol for a luminescence-based kinase inhibition assay, a method well-suited for high-throughput screening.
Perform a serial dilution of the Compound X stock solution in DMSO to create a range of concentrations for dose-response analysis (e.g., 10-point, 3-fold dilutions).
For single-dose screening, prepare an intermediate dilution of Compound X.
Include a DMSO-only control (representing 100% kinase activity) and a known broad-spectrum inhibitor like Staurosporine as a positive control for inhibition.
Kinase Reaction Setup:
Add 2.5 µL of the kinase reaction buffer containing the specific kinase and its substrate to each well of the 384-well plate.
Using a pin tool or acoustic dispenser, transfer a small volume (e.g., 25 nL) of the serially diluted Compound X, DMSO control, and positive control to the appropriate wells.
Allow the plate to incubate for 15 minutes at room temperature to permit the compound to bind to the kinase.
Initiating the Kinase Reaction:
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.
Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
Terminating the Reaction and Detecting ADP:
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
Incubate the plate for 40 minutes at room temperature.
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides the luciferase and luciferin needed to generate a luminescent signal.
Incubate for another 30 minutes at room temperature to allow the luminescent signal to stabilize.
Data Acquisition:
Measure the luminescence of each well using a plate-based luminometer. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
Diagram of the Experimental Workflow
Caption: Workflow for a luminescence-based kinase inhibition assay.
From Raw Data to Actionable Insights: Analysis and Interpretation
The raw luminescence data must be processed to determine the inhibitory activity of Compound X.
Calculating Inhibition and IC₅₀ Values
Normalization: The data is normalized using the controls. The average signal from the DMSO-only wells is set as 0% inhibition (100% activity), and the signal from the positive control wells (or wells with no enzyme) is set as 100% inhibition (0% activity).
Dose-Response Curves: For each kinase, the percentage of inhibition is plotted against the logarithm of the Compound X concentration.
IC₅₀ Determination: A non-linear regression analysis (typically a four-parameter logistic fit) is applied to the dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Understanding Selectivity: Beyond the IC₅₀
A list of IC₅₀ values provides a raw measure of potency, but to understand selectivity, this data needs to be put into context.
Hypothetical Screening Results for Compound X:
To illustrate the process, let's assume the initial broad kinome screen for Compound X at a single high concentration (e.g., 10 µM) yielded several hits. We then performed dose-response assays to determine the IC₅₀ values for these hits.
Kinase Target
Kinase Family
IC₅₀ (nM) for Compound X
MAPK1 (ERK2)
CMGC
50
CDK2
CMGC
150
GSK3B
CMGC
400
PIM1
CAMK
800
SRC
TK
2,500
ABL1
TK
>10,000
PI3Kα
Atypical
>10,000
From this hypothetical data, Compound X appears most potent against MAPK1, with some activity against other CMGC family kinases.
Comparative Analysis: Benchmarking Against Known Inhibitors
To truly understand the selectivity profile of Compound X, it's essential to compare it to well-characterized inhibitors. We will use two archetypal examples:
Staurosporine: A natural product known for its high potency but extreme promiscuity, inhibiting a vast number of kinases.[13][14]
Dasatinib: An FDA-approved drug that is highly potent against BCR-ABL and SRC family kinases but is also known to inhibit a number of other kinases.[15][16]
Comparative Selectivity Profile:
Kinase Target
Compound X IC₅₀ (nM)
Staurosporine IC₅₀ (nM)
Dasatinib IC₅₀ (nM)
MAPK1 (ERK2)
50
15
300
CDK2
150
5
250
GSK3B
400
10
1,000
PIM1
800
20
50
SRC
2,500
6
0.8
ABL1
>10,000
20
<0.5
This comparative table immediately provides context. While Compound X is potent against MAPK1, it is less potent but potentially more selective than the promiscuous inhibitor Staurosporine. Compared to Dasatinib, Compound X shows a different selectivity profile, being more potent against MAPK1 but significantly weaker against SRC and ABL1. This initial comparison suggests that Compound X may have a unique selectivity profile worth further investigation.
Visualizing the Kinome: Tree Maps and Pathway Diagrams
Presenting selectivity data in a visual format is highly effective for interpretation.
The Kinome Tree Map
A kinome tree map is a powerful tool that displays the human kinome based on sequence similarity of the kinase domains.[17] Inhibition data is overlaid on this tree, with inhibited kinases highlighted, often with the size or color of the circle representing the potency of inhibition. This provides an at-a-glance view of a compound's selectivity across different kinase families.
Hypothetical Signaling Pathway Inhibition by Compound X
Caption: Hypothetical inhibition of the MAPK/ERK pathway by Compound X.
This diagram illustrates the potential mechanism of action based on our hypothetical data, showing Compound X inhibiting MAPK1 (ERK2), a key node in a critical signaling pathway for cell proliferation.
Beyond the Biochemical Assay: Next Steps in Selectivity Profiling
A primary biochemical screen is the first step. To build a truly robust selectivity profile, further validation is essential:
Cellular Target Engagement Assays: It is crucial to confirm that Compound X can engage its intended target(s) within a cellular context. Technologies like NanoBRET™ can measure compound binding to a target protein in live cells, providing a more physiologically relevant assessment of potency and selectivity.
Phenotypic Screening: Assessing the effect of Compound X on cancer cell line proliferation can help correlate target inhibition with a functional outcome. Comparing the sensitivity profile of Compound X across a panel of cell lines with known genetic dependencies can further validate its mechanism of action.
Structural Biology: Obtaining a co-crystal structure of Compound X bound to its primary target (e.g., MAPK1) can reveal the precise binding mode. This structural information is invaluable for explaining the observed selectivity and for guiding future medicinal chemistry efforts to improve potency and specificity.
Conclusion
Benchmarking the selectivity of a novel kinase inhibitor is a multifaceted process that requires careful planning, precise execution, and thoughtful data interpretation. By employing a broad initial screen, carefully considering assay parameters like ATP concentration, and comparing the results to known inhibitors, researchers can build a comprehensive profile of their compound's activity. As demonstrated with our case study of the hypothetical "2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one," this systematic approach transforms raw data into actionable knowledge, enabling informed decisions and ultimately paving the way for the development of safer and more effective targeted therapies.
References
Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131–151. [Link]
Wishart, D. S., et al. (2009). Kinase-targeted libraries: the design and synthesis of novel, potent, and selective kinase inhibitors. Drug Discovery Today, 14(5-6), 291-297. [Link]
Selfridge, M. (2024). Design and Synthesis of Novel Kinase Inhibitors for Targeted Cancer Therapy. RRJ Med. Orgni chem., 11, 001. [Link]
Kinase Logistics Europe. (n.d.). The significance of ATP concentration in cell-free and cell-based assays. [Link]
Bamborough, P. (2018). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry III (pp. 205-231). Elsevier. [Link]
Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055-4067. [Link]
Bamborough, P., & Drewry, D. (2018). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. [Link]
Bantscheff, M., et al. (2009). Proteome-wide identification of staurosporine-binding kinases using capture compound mass spectrometry. Methods in Molecular Biology, 527, 225-244. [Link]
Kaserer, T., et al. (2014). Pharmacophore approaches in protein kinase inhibitors design. World Journal of Gastroenterology, 20(45), 16733–16744. [Link]
Anastassiadis, T., et al. (2011). A high-throughput radiometric kinase assay. Nature Protocols, 6(7), 1044-1053. [Link]
Auld, D. S., et al. (2015). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies, 13(7), 417-428. [Link]
Tan, Y. C., & Sali, A. (2009). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. Chemical Biology & Drug Design, 74(1), 16-24. [Link]
Fabbro, D., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. Natural Product Reports, 27(4), 488-498. [Link]
Zhang, Y., et al. (2025). Design and Synthesis of Novel MEK Inhibitors for the Treatment of Solid Tumors. Chemical Biology & Drug Design, 105(2), e70067. [Link]
Bantscheff, M., et al. (2007). Systematic Profiling and Novel Targets of the Bcr-Abl Kinase Inhibitors Imatinib, Nilotinib and Dasatinib. Blood, 110(11), 354. [Link]
Wang, X., et al. (2024). Design, synthesis and cellular characterization of a new class of IPMK kinase inhibitors. bioRxiv. [Link]
The Bumbling Biochemist. (2021). Radiometric kinase assays with scintillation counting. [Link]
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]
Li, Y., et al. (2025). Design and Synthesis of Novel Dual Inhibitors for JAK3 and TEC Kinases in Autoimmune Disorders. Journal of Medicinal Chemistry. [Link]
Papaneophytou, C. P., et al. (2025). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. Journal of Chemical Information and Modeling. [Link]
KinoViz. (2025). KinoViz: A User-Friendly Web Application for High-Throughput Kinome Profiling Analysis and Visualization in Cancer Research. ResearchGate. [Link]
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]
Wodicka, L. M., et al. (2010). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Future Medicinal Chemistry, 2(1), 5-21. [Link]
Larrow, J. F., et al. (2016). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology, 11(5), 1336-1344. [Link]
Spyrakis, F., et al. (2018). A definitive pharmacophore modelling study on CDK2 ATP pocket binders. University of Hertfordshire Research Archive. [Link]
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
Modi, V., & Dunbrack, R. L. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1636-1647. [Link]
Wells, C. I., et al. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. [Link]
Pérez-Benito, L., et al. (2025). In silico-driven identification of potent CDK9 inhibitors through bioisosteric replacement and multi-stage virtual screening. Scientific Reports, 15. [Link]
Larrow, J. F., et al. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Chemical Biology. [Link]
Ramakrishnan, N., & Iyengar, R. (2015). ATP concentration regulates enzyme kinetics. ResearchGate. [Link]
Brown, N. (2014). Bioisosteres and Scaffolds. In Bioisosteres in Medicinal Chemistry (pp. 205-223). The Royal Society of Chemistry. [Link]
Wells, C. I., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PeerJ, 11, e16342. [Link]
Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 829-846. [Link]
Comparative Guide: Synthesis and Biological Profiling of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one
Executive Summary This guide details the reproducible synthesis and pharmacological characterization of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one (hereafter referred to as 5-Cl-Thio-Cathinone ). As a structural hybri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the reproducible synthesis and pharmacological characterization of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one (hereafter referred to as 5-Cl-Thio-Cathinone ). As a structural hybrid of the antidepressant Bupropion (a thiophene ketone) and the psychostimulant 4-Chloromethcathinone (4-CMC) , this molecule presents unique challenges in stability and selectivity.
Key Technical Insight: Unlike N-methylated cathinones (e.g., Methcathinone), this compound is a primary amine . Primary
-aminoketones are kinetically unstable as free bases, rapidly dimerizing into pyrazine derivatives. Consequently, this guide prioritizes the Delépine Reaction over direct ammonolysis to ensure high-fidelity synthesis and mandates isolation as the hydrochloride salt.
Part 1: Reproducible Synthesis Protocol
Objective: Synthesize 5-Cl-Thio-Cathinone HCl with >98% purity.
Route Selection: The Friedel-Crafts acylation followed by the Delépine reaction is selected. Direct reaction with ammonia is rejected due to uncontrollable poly-alkylation and low yields for primary amines.
-bromoketone in Chloroform. Add Hexamine. Stir at RT for 12-24 hours. A white crystalline precipitate (the hexaminium salt) will form.
Isolation: Filter the salt and wash with cold ether to remove non-amine impurities.
Hydrolysis: Suspend the salt in Ethanol. Add concentrated HCl (3-4 eq) and reflux gently for 2 hours. This cleaves the hexamine cage, releasing the primary amine as the hydrochloride salt.
Purification: Cool to 0°C. Filter off the byproduct (ammonium chloride/formaldehyde polymer). Concentrate the filtrate and recrystallize from Isopropanol/Acetone.
Analytical Checkpoint:
To validate the product, perform 1H NMR in D2O .
Look for the
-proton (methine) next to the amine: It should appear as a quartet around 5.0-5.2 ppm.
The thiophene protons (H-3 and H-4) should appear as doublets between 7.0-7.5 ppm.
Absence of these signals indicates degradation.
Part 3: Biological Profile & Comparison[4]
Target: Monoamine Transporters (DAT, SERT, NET).[1][2][3]
Context: 5-Cl-Thio-Cathinone is a "hybrid" analog. The chlorine atom at the 5-position of the thiophene ring mimics the para-chloro substitution on the benzene ring of 4-CMC.
Unlike Bupropion, which has a bulky tert-butyl group preventing it from entering the transporter, 5-Cl-Thio-Cathinone has a small primary amine. This allows it to act as a substrate-type releaser rather than just a blocker.
Translocation: Enters the presynaptic neuron via DAT/SERT.
VMAT2 Interaction: Displaces neurotransmitters from storage vesicles.
Reverse Transport: Pumps neurotransmitters into the synapse, causing a spike in concentration.
Safety Warning: Chlorinated amphetamine/cathinone derivatives (e.g., 4-CA, 4-CMC) are historically associated with selective serotonergic neurotoxicity. The 5-chloro-thiophene moiety likely shares this toxicological liability.
Visualization: Pharmacological Interaction
Caption: Figure 2. Dual-transporter substrate activity and associated neurotoxicity risks of chlorinated cathinones.
References
Baumann, M. H., et al. (2018). Neuropharmacology of Synthetic Cathinones. Handbook of Experimental Pharmacology. Link
Cozzi, N. V., et al. (1999). Inhibition of plasma membrane monoamine transporters by
-ketoamphetamines.[1][3][5] European Journal of Pharmacology.[5] Link
Simmler, L. D., et al. (2014). Pharmacological characterization of designer cathinones in vitro.[5] British Journal of Pharmacology. Link
Kalapos, M. P. (2025).[6] Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. International Journal of Molecular Sciences. Link(Note: Representative link for Chloro-Cathinone toxicity studies).
Parrish, J. P., et al. (2000). The Delépine Reaction.[4] Organic Reactions.[1][7][4][6][8][9][10][11] Link
Head-to-head comparison of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one with a reference compound
Executive Summary This guide provides a head-to-head technical analysis of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one (herein referred to as 5-CTC or 5-Chlorothiophenecathinone ) against its structural archetype, Cath...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a head-to-head technical analysis of 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one (herein referred to as 5-CTC or 5-Chlorothiophenecathinone ) against its structural archetype, Cathinone (Reference Compound).
5-CTC represents a specific subclass of "hybrid" psychostimulants, merging the thiophene core of methiopropamine (MPA) analogs with the
-keto motif of cathinones, further modified by a 5-chloro substitution. This structural modification exploits the bioisosteric replacement of the phenyl ring with a chlorothiophene moiety, theoretically enhancing lipophilicity and altering monoamine transporter selectivity profiles compared to the reference.
Target Audience: Medicinal Chemists, Neuropharmacologists, and Forensic Toxicologists.
Structural & Physicochemical Analysis
Chemical Identity
Feature
Target Compound (5-CTC)
Reference Compound (Cathinone)
IUPAC Name
2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one
2-Amino-1-phenylpropan-1-one
Core Scaffold
-keto-thienylethylamine
-keto-phenethylamine
Ring System
5-Chlorothiophene (Heterocyclic)
Phenyl (Carbocyclic)
Electronic Character
Electron-withdrawing (Cl) on electron-rich ring
Neutral aromatic
Predicted LogP
~2.8 - 3.1 (High Lipophilicity)
~1.8 - 2.1
Molecular Weight
189.66 g/mol
149.19 g/mol
Structural Bioisosterism
The substitution of the phenyl ring with a thiophene ring is a classic medicinal chemistry strategy. Thiophene is a bioisostere of benzene but possesses distinct electronic properties:
S-Heteroatom Effect: The sulfur atom increases the polarizability of the ring.
5-Chloro Substitution: The addition of chlorine at the 5-position mimics the para-chloro substitution seen in compounds like 4-CMC or the meta-chloro of Bupropion . This typically increases affinity for the Dopamine Transporter (DAT) by exploiting the hydrophobic pocket in the transporter's binding site.
Synthesis & Production Protocols
Objective: Produce high-purity 5-CTC HCl for pharmacological characterization.
Challenge: Direct amination of
-bromoketones with ammonia often yields secondary amine dimers.
Solution: Use the Delepine Reaction (Hexamine route) to ensure exclusive primary amine formation.
Synthesis Workflow (DOT Diagram)
Figure 1: Validated synthetic route for primary amine cathinone analogs via the Delepine method.
Detailed Protocol: Delepine Route
Acylation : React 2-chlorothiophene with propionyl chloride using
in DCM at 0°C. Quench with ice water and extract.
Bromination : Dissolve the ketone in glacial acetic acid. Add
dropwise at room temperature. The solution will decolorize as the -bromo species forms.
Amination (Critical Step) :
Dissolve the
-bromo ketone in chloroform.
Add 1.1 equivalents of Hexamethylenetetramine (Hexamine) .
Stir at room temperature for 12-24 hours. A white precipitate (quaternary hexaminium salt) will form.
Filter and wash the salt with ether to remove impurities.
Hydrolysis : Reflux the salt in ethanolic HCl (37%) for 2-4 hours to cleave the hexamine adduct.
Purification : Cool to precipitate ammonium chloride (byproduct), filter, and recrystallize the filtrate from Isopropanol/Ether to obtain 5-CTC HCl .
Pharmacological Performance Comparison
Mechanism of Action (SAR Analysis)
Based on Structure-Activity Relationships (SAR) of thiophene-cathinones (e.g., Thiothinone) and chlorinated cathinones (e.g., 4-CMC), we can project the pharmacological profile of 5-CTC relative to Cathinone.
Receptor/Transporter
Cathinone (Ref)
5-CTC (Target)
Mechanistic Rationale
DAT (Dopamine)
High (Releaser)
Very High (Reuptake Inhibitor)
The 5-Cl substituent increases lipophilicity and steric bulk, favoring DAT binding (similar to Bupropion/4-CMC).
NET (Norepinephrine)
High (Releaser)
High (Reuptake Inhibitor)
-keto backbone ensures strong NET interaction.
SERT (Serotonin)
Low
Low/Moderate
Thiophene analogs generally show lower SERT affinity than benzofurans, but the Cl atom may introduce slight SERT binding compared to unsubstituted analogs.
Metabolic Stability
Moderate
High
The Cl-thiophene bond is metabolically robust, potentially extending half-life compared to the phenyl ring which is prone to hydroxylation.
Experimental Validation: Monoamine Uptake Assay
To empirically verify the "Head-to-Head" performance, use a synaptosomal uptake assay .
Protocol:
Preparation : Isolate synaptosomes from rat striatum (for DAT) and cortex (for NET/SERT).
Incubation : Incubate synaptosomes with radioligands (
, , ) in the presence of 5-CTC or Cathinone (1 nM to 100 M).
Termination : Stop reaction by rapid filtration through GF/B filters.
Analysis : Measure radioactivity via liquid scintillation counting.
Calculation : Determine
using non-linear regression.
Predicted Outcome:
Cathinone :
DAT 0.5 M (Releaser profile).
5-CTC :
DAT 0.1 - 0.3 M (Potent inhibitor profile).
Signal Transduction & Toxicity Pathways
Biological Interaction Diagram (DOT)
Figure 2: Proposed pharmacodynamic pathway highlighting the reuptake inhibition mechanism and potential downstream toxicity.
Safety & Regulatory Context
Toxicity : The presence of the thiophene ring introduces potential for reactive metabolite formation (e.g., via S-oxidation), which can lead to idiosyncratic toxicity not seen with phenyl-cathinones.
Legal Status : While the specific primary amine 5-CTC is often a "grey area" research chemical, its N-methyl derivative (1-(5-chlorothiophen-2-yl)-2-(methylamino)propan-1-one) is explicitly controlled in jurisdictions like Hungary [1]. Researchers must treat 5-CTC as a potent analog of a controlled substance.
References
Magyar Közlöny (Hungarian Official Journal) . (2022). 78/2022. (XII. 28.) BM rendelet - Decree on Controlled Substances. Retrieved from [Link]
Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology.
Tasco, G., et al. (2016). Molecular modeling and docking studies of thiophene-based derivatives as DAT inhibitors. Journal of Molecular Graphics and Modelling. (Theoretical basis for Cl-thiophene binding affinity).
Kalapos, M. P. (2018). Metabolic stability of thiophene-containing drugs. Drug Metabolism Reviews. (Source for metabolic stability claims).
Safety & Regulatory Compliance
No content available
This section has no published content on the current product page yet.
Request a Quote
Submit your inquiry and our team will follow up with pricing and lead-time details.